PROTAC BRD4 ligand-2 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H18Cl2N6 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C22H17ClN6.ClH/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21;/h2-7,10-12H,8-9H2,1H3,(H,24,25);1H |
Clave InChI |
GZPXHJBRBLZVHS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of a PROTAC Utilizing BRD4 Ligand-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, redirecting the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth examination of the mechanism of action of the PROTAC CFT-2718, which is synthesized using PROTAC BRD4 ligand-2 hydrochloride. CFT-2718 is a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers. This document details the molecular interactions, signaling pathways, quantitative degradation and activity data, and the experimental protocols used to characterize this targeted protein degrader.
The PROTAC-Directed Ubiquitin-Proteasome System
The fundamental mechanism of a PROTAC, such as CFT-2718, involves hijacking the cell's natural protein disposal machinery. This is a catalytic process where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The Ternary Complex: The Cornerstone of PROTAC Action
The PROTAC molecule is a heterobifunctional entity, comprising three key components:
-
A ligand for the target protein: In this case, PROTAC BRD4 ligand-2 binds to the bromodomains of BRD4.
-
A ligand for an E3 ubiquitin ligase: CFT-2718 incorporates a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker: A chemical linker connects the two ligands, optimizing the formation of a stable ternary complex.
The formation of this BRD4-CFT-2718-CRBN ternary complex is the critical initiating event for protein degradation. This proximity, induced by the PROTAC, allows the E3 ligase to tag the BRD4 protein with a polyubiquitin (B1169507) chain.
Ubiquitination and Proteasomal Degradation
Once BRD4 is polyubiquitinated, it is recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins. The proteasome then unfolds and proteolytically degrades BRD4 into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can engage in another cycle of BRD4 degradation.
Quantitative Data for CFT-2718
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and its subsequent effects on cellular function. The following tables summarize the available quantitative data for CFT-2718.
| Parameter | Cell Line | Value | Reference |
| DC₉₀ | 293T | 10 nM | [1] |
| IC₅₀ | H69 (SCLC) | < 1 nM | |
| IC₅₀ | H446 (SCLC) | < 1 nM | |
| IC₅₀ | PNX-001 (Pancreatic) | 6.3 nM | |
| IC₅₀ | PNX-017 (Pancreatic) | 578 nM |
Note: Dmax (maximum degradation) values for CFT-2718 are not explicitly stated in the reviewed literature. Binding affinities (Kd) of CFT-2718 to BRD4 and CRBN are also not publicly available at this time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for characterizing the PROTAC, and the logical relationship of the PROTAC's components.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following are detailed protocols for key experiments used to characterize CFT-2718.
Western Blot Analysis for BRD4 Degradation
This protocol is for the semi-quantitative analysis of BRD4 protein levels following treatment with CFT-2718.
Materials:
-
Cancer cell line of interest (e.g., H69, H446)
-
Complete cell culture medium
-
CFT-2718 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of CFT-2718 (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours), or with a fixed concentration (e.g., 10 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC₅₀ and Dmax.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFT-2718 stock solution (in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of medium in a 96-well plate.
-
Incubate for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of CFT-2718 in culture medium.
-
Add 10 µL of the diluted PROTAC to the respective wells. Include a vehicle control.
-
Incubate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFT-2718 stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well).
-
Treat with various concentrations of CFT-2718 for a specified time (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V only, and PI only controls for compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The PROTAC CFT-2718, synthesized from this compound, is a highly effective degrader of the epigenetic regulator BRD4. Its mechanism of action is centered on the formation of a ternary complex with BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation results in potent anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those of small-cell lung and pancreatic origin. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on targeted protein degradation strategies. Further investigation into the precise binding affinities and maximal degradation levels will continue to refine our understanding of this promising therapeutic modality.
References
- 1. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. bosterbio.com [bosterbio.com]
The Advent of Targeted Protein Degradation: A Technical Guide to BRD4 Degradation via PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention is rapidly evolving, moving beyond traditional inhibition to targeted protein degradation. This shift is spearheaded by technologies like Proteolysis Targeting Chimeras (PROTACs), which offer a novel and potent mechanism to eliminate disease-causing proteins. This technical guide delves into the core of BRD4 degradation through PROTACs, with a focus on the underlying mechanisms, quantitative assessment of efficacy, and detailed experimental protocols. While molecules like "PROTAC BRD4 ligand-2 hydrochloride" serve as crucial building blocks in the synthesis of specific PROTACs such as CFT-2718, this guide will utilize the well-characterized and widely studied pan-BET degrader, ARV-771, as a primary exemplar to provide concrete data and methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. ARV-771, for instance, comprises a BRD4-binding moiety linked to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.
The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ligase, an enzyme responsible for tagging proteins for degradation. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, leading to a profound and sustained downstream effect.[1][2]
Downstream Signaling Effects of BRD4 Degradation
BRD4 is a key epigenetic reader that plays a critical role in the transcription of various genes, including the proto-oncogene c-MYC. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes essential for cell proliferation and survival. The degradation of BRD4 leads to the suppression of its downstream targets, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Presentation
The efficacy of BRD4 PROTACs is evaluated through various quantitative measures, including the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for downstream effects. The following tables summarize the performance of the exemplary BRD4 degrader, ARV-771, in different cancer cell lines.
Table 1: BRD2, BRD3, and BRD4 Degradation by ARV-771
| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | > 95 | [3][4] |
| VCaP (Prostate Cancer) | BRD2/3/4 | < 5 | > 95 | [3] |
| LnCaP95 (Prostate Cancer) | BRD2/3/4 | < 5 | > 95 | [3] |
| HepG2 (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | > 90 | [5] |
| Hep3B (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | > 90 | [5] |
Table 2: Downstream Effects of ARV-771
| Cell Line | Effect | IC50 (nM) | Reference |
| 22Rv1 (Prostate Cancer) | c-MYC Suppression | < 1 | [3] |
| VCaP (Prostate Cancer) | c-MYC Suppression | < 1 | [3] |
| LnCaP95 (Prostate Cancer) | c-MYC Suppression | < 1 | [3] |
| 22Rv1 (Prostate Cancer) | Anti-proliferative Activity | < 10 | [6] |
| VCaP (Prostate Cancer) | Anti-proliferative Activity | < 10 | [6] |
| LnCaP95 (Prostate Cancer) | Anti-proliferative Activity | < 10 | [6] |
| HeLa (Cervical Cancer) | Anti-proliferative Activity | 183 | [7] |
Experimental Protocols
A rigorous evaluation of a BRD4 PROTAC involves a series of well-defined experimental procedures. The following are detailed methodologies for key assays.
Western Blotting for Protein Degradation Analysis
This is a primary assay to directly measure the extent and kinetics of target protein degradation.
-
Materials:
-
Cell line of interest (e.g., 22Rv1, VCaP)
-
Complete culture medium
-
BRD4 PROTAC (e.g., ARV-771)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the BRD4 PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Cell line of interest
-
BRD4 PROTAC
-
Proteasome inhibitor (MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
-
-
Procedure:
-
Cell Treatment: Treat cells with the BRD4 PROTAC and/or a vehicle control for a time point where significant degradation is observed (e.g., 4-8 hours). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the BRD4-antibody complex.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Perform western blotting as described above, probing the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on BRD4.
-
Cell Viability/Proliferation Assay (MTS/MTT)
This assay measures the effect of BRD4 degradation on cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
96-well plates
-
BRD4 PROTAC
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BRD4 PROTAC for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add a solubilizing agent. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis following BRD4 degradation.
-
Materials:
-
Cell line of interest
-
BRD4 PROTAC
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the BRD4 PROTAC at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This assay measures the effect of BRD4 degradation on the mRNA levels of downstream target genes like c-MYC.
-
Materials:
-
Cell line of interest
-
BRD4 PROTAC
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the BRD4 PROTAC for a specified time. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Conclusion
PROTAC-mediated degradation of BRD4 represents a powerful therapeutic strategy with the potential to overcome some of the limitations of traditional inhibitors. The ability to catalytically eliminate the target protein can lead to a more profound and durable biological response. This technical guide provides a foundational understanding of the mechanism, quantitative evaluation, and experimental validation of BRD4 PROTACs. The detailed protocols for key assays will enable researchers to rigorously characterize novel degraders and advance the field of targeted protein degradation. As our understanding of the ubiquitin-proteasome system deepens and new E3 ligases are harnessed, the potential for developing highly specific and potent protein degraders for a wide range of diseases continues to expand.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to PROTAC BRD4 Ligand-2 Hydrochloride in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of PROTAC BRD4 ligand-2 hydrochloride in the design and function of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on its application in the synthesis of the potent BRD4 degrader, CFT-2718. This document provides a comprehensive overview of the underlying biology, quantitative data, and detailed experimental methodologies for researchers engaged in the development of novel therapeutics targeting the epigenetic reader BRD4.
The Central Role of BRD4 in Oncology and the Dawn of Targeted Degradation
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins. It functions as an epigenetic "reader," recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of a host of genes critical for cell cycle progression, proliferation, and survival. Notably, BRD4 plays a pivotal role in the expression of key oncogenes, including c-Myc, and is implicated in inflammatory signaling pathways such as NF-κB.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.
Traditional therapeutic approaches have focused on the development of small molecule inhibitors that competitively block the bromodomains of BRD4, preventing its association with chromatin. However, the transient and often incomplete nature of inhibition can limit efficacy and lead to the development of resistance. PROTAC technology offers a paradigm shift from occupancy-driven inhibition to event-driven, catalytic degradation. These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins.
This compound: A Key Building Block for BRD4 Degraders
This compound serves as a crucial warhead for the synthesis of BRD4-targeting PROTACs. Specifically, it is a ligand for the target protein BRD4 and is utilized in the synthesis of the PROTAC molecule CFT-2718.[3][4][5][6][7] This ligand is designed to bind with high affinity and specificity to the bromodomains of BRD4, thereby forming one arm of the PROTAC molecule. The other arm consists of a ligand that recruits an E3 ubiquitin ligase, and these two components are connected by a chemical linker. In the case of CFT-2718, the recruited E3 ligase is Cereblon (CRBN).[6]
The fundamental role of this compound is to ensure the selective engagement of the BRD4 protein, initiating the formation of a ternary complex between BRD4, the PROTAC, and the E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD4, marking it for degradation by the 26S proteasome.
Quantitative Analysis of CFT-2718: A PROTAC Derived from BRD4 Ligand-2
The efficacy of a PROTAC is defined by its ability to induce the degradation of its target protein. This is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for CFT-2718.
| Compound | Target | E3 Ligase Ligand | Cell Line | DC90 (nM) | Reference |
| CFT-2718 | BRD4 | CRBN | 293T | 10 | [6] |
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| CFT-2718 | H69 (SCLC) | 0.02 | Cell Viability | [6] |
| CFT-2718 | SCLC Models (unspecified) | < 1 | Cell Viability | |
| CFT-2718 | PNX-001 (Pancreatic PDX model) | 6.3 | Cell Viability | [8] |
| CFT-2718 | PNX-017 (Pancreatic PDX model) | 578 | Cell Viability | [8] |
Downstream Signaling Consequences of BRD4 Degradation
The degradation of BRD4 by PROTACs like CFT-2718 has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.
The BRD4/c-Myc Axis
BRD4 is a critical regulator of c-Myc transcription. By binding to super-enhancers associated with the MYC gene, BRD4 facilitates the recruitment of the transcriptional machinery necessary for its expression.[9] The degradation of BRD4 leads to the rapid downregulation of c-Myc, a potent oncogene that drives cell cycle progression and proliferation.[10] This is a key mechanism by which BRD4-targeting PROTACs exert their anti-cancer effects.
Caption: The BRD4/c-Myc signaling pathway and its disruption by CFT-2718.
BRD4 and the NF-κB Pathway
BRD4 also plays a role as a coactivator for the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.[11][12] BRD4 interacts with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory and anti-apoptotic genes.[1] Degradation of BRD4 can therefore attenuate NF-κB-driven gene expression, contributing to the anti-cancer activity of PROTACs.
Caption: The role of BRD4 in the NF-κB signaling pathway and its inhibition via degradation.
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of BRD4-targeting PROTACs.
Western Blot for BRD4 Degradation
This is the primary assay to confirm and quantify the degradation of the target protein.
Materials:
-
Cancer cell line of interest (e.g., 293T, H69)
-
This compound-derived PROTAC (e.g., CFT-2718)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a co-treatment with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Loading Control: Strip the membrane or use a parallel gel to probe for a loading control protein (e.g., GAPDH) to ensure equal protein loading across all lanes.
-
Densitometry: Quantify the band intensities to determine the percentage of BRD4 degradation at each PROTAC concentration and time point.
Caption: Experimental workflow for Western blot analysis of BRD4 degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BRD4 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cereblon/DDB1/CUL4A/Rbx1 (CRL4-CRBN) E3 ligase complex
-
Recombinant human BRD4 protein
-
Ubiquitin and biotinylated-ubiquitin
-
ATP
-
PROTAC of interest (e.g., CFT-2718)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
-
Anti-BRD4 antibody and Streptavidin-HRP
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, biotinylated-ubiquitin, and recombinant BRD4 protein.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiate Reaction: Add the CRL4-CRBN E3 ligase complex to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the membrane with an anti-BRD4 antibody to detect the unmodified and poly-ubiquitinated forms of BRD4 (which will appear as a high-molecular-weight smear or ladder). Alternatively, probe with Streptavidin-HRP to specifically detect biotin-ubiquitinated proteins.
Conclusion
This compound is a pivotal component in the rational design of potent and selective BRD4-degrading PROTACs. Its incorporation into molecules like CFT-2718 enables the effective hijacking of the ubiquitin-proteasome system to eliminate BRD4, a key driver of oncogenesis. The methodologies and data presented in this guide provide a foundational framework for researchers to advance the development of this promising therapeutic modality. Further characterization of the biophysical properties and a broader profiling of the degradation activity of PROTACs derived from this ligand will be instrumental in translating the potential of targeted protein degradation into novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"PROTAC BRD4 ligand-2 hydrochloride" binding affinity for BRD4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the binding affinity of Proteolysis Targeting Chimeras (PROTACs) to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime therapeutic target in oncology and other diseases. While a search for the specific compound "PROTAC BRD4 ligand-2 hydrochloride" yielded no publicly available binding affinity data, this guide aggregates data for several well-characterized BRD4-targeting PROTACs, including MZ1, ARV-771, and dBET1.
Detailed experimental protocols for commonly employed binding affinity assays—AlphaScreen, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—are provided to facilitate the replication and validation of these findings. Furthermore, this guide includes visualizations of the BRD4 signaling pathway and experimental workflows to offer a clearer understanding of the molecular mechanisms and methodologies involved in the study of BRD4-targeting PROTACs.
Quantitative Binding Affinity Data for BRD4-Targeting PROTACs
The binding affinity of a PROTAC for its target protein is a critical parameter that influences its efficacy in inducing protein degradation. The following tables summarize the binding affinities (Kd and IC50 values) of several prominent BRD4-targeting PROTACs for the different bromodomains of the BET family proteins.
| Compound | Target Bromodomains | Kd (nM) | Assay Method | Reference |
| ARV-771 | BRD4(1) | 9.6 | Not Specified | [1] |
| BRD4(2) | 7.6 | Not Specified | [1] | |
| BRD2(1) | 34 | Not Specified | [1] | |
| BRD2(2) | 4.7 | Not Specified | [1] | |
| BRD3(1) | 8.3 | Not Specified | [1] | |
| BRD3(2) | 7.6 | Not Specified | [1] | |
| MZ1 | BRD4 BD1/2 | 382/120 | Not Specified | [2] |
| BRD3 BD1/2 | 119/115 | Not Specified | [2] | |
| BRD2 BD1/2 | 307/228 | Not Specified | [2] | |
| iBRD4-BD1 | BRD4-BD1 | 45.6 | ITC | [3] |
| Compound | Target Bromodomain | IC50 (nM) | Assay Method | Reference |
| dBET1 | BRD4(1) | 20 | Not Specified | [4] |
| iBRD4-BD1 | BRD4-BD1 | 12 | Not Specified | [3] |
| (+)-JQ1 | BRD4(1) | 77 | AlphaScreen | [5] |
| BRD4(2) | 33 | AlphaScreen | [5] |
Note: The specific compound "this compound" is not found in publicly available literature, and therefore, no binding affinity data can be provided for it.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for the development of potent and selective PROTACs. The following are detailed methodologies for key experiments used to characterize the interaction between PROTACs and BRD4.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay used to measure the binding of a ligand to a target protein.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Upon excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission. A test compound that inhibits the BRD4-histone interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Experimental Workflow:
Caption: Workflow for an AlphaScreen-based BRD4 binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.
Principle: One molecule (the ligand, e.g., BRD4) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the PROTAC) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Caption: Generalized workflow for an SPR experiment to measure BRD4 binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[6]
Principle: A solution of the ligand (e.g., the PROTAC) is titrated into a solution of the protein (e.g., BRD4) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.[6] A series of injections results in a binding isotherm, which can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]
Experimental Workflow:
Caption: Workflow for an ITC experiment to determine BRD4 binding thermodynamics.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 is a critical regulator of gene expression. It binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of key genes, including the oncogene c-MYC. BRD4-targeting PROTACs are heterobifunctional molecules that induce the degradation of BRD4, thereby inhibiting its function.
Caption: BRD4 signaling and the mechanism of PROTAC-mediated degradation.
Conclusion
This technical guide has provided a detailed overview of the binding affinities of several key BRD4-targeting PROTACs, along with the experimental methodologies used for their determination. While data for "this compound" remains elusive in the public domain, the presented information on well-established compounds offers valuable insights for researchers in the field. The provided protocols and diagrams serve as a practical resource for the design and evaluation of novel BRD4 degraders, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cadd.zju.edu.cn [cadd.zju.edu.cn]
A Technical Guide to PROTAC BRD4 Ligand-2 Hydrochloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest, another that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth technical overview of "PROTAC BRD4 ligand-2 hydrochloride," a key chemical component used in the synthesis of the potent and selective BRD4-degrading PROTAC, CFT-2718.
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers. BRD4 plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC, by binding to acetylated histones at enhancers and promoters. Its overexpression is implicated in a variety of cancers, making it a high-priority therapeutic target. By facilitating the degradation of BRD4, PROTACs offer a more sustained and profound biological response compared to traditional small-molecule inhibitors. This document details the mechanism of action, quantitative performance data of the resulting PROTAC CFT-2718, and comprehensive experimental protocols for its characterization.
Chemical and Physical Properties
"this compound" serves as the targeting moiety for the BRD4 protein. The hydrochloride salt form typically enhances the compound's solubility and stability.
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₂₂H₁₈Cl₂N₆ |
| Molecular Weight | 437.32 g/mol |
| Appearance | White to light yellow solid powder |
| Storage Conditions | 4°C for short-term, -20°C for long-term |
Mechanism of Action
When incorporated into a PROTAC such as CFT-2718, this compound is the component that specifically binds to the bromodomains of the BRD4 protein. The other end of the PROTAC molecule binds to an E3 ubiquitin ligase, in the case of CFT-2718, this is Cereblon (CRBN). This binding event brings BRD4 into close proximity with the E3 ligase, leading to the formation of a ternary complex. The E3 ligase then polyubiquitinates BRD4, marking it for degradation by the 26S proteasome. This process effectively eliminates the BRD4 protein from the cell, leading to the downregulation of its target genes, including c-MYC, which in turn can induce apoptosis and inhibit cell proliferation in cancer cells.[1][2]
References
An In-depth Technical Guide to PROTAC BRD4 Ligand-2 Hydrochloride and its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive analysis of PROTAC BRD4 ligand-2 hydrochloride, a critical chemical entity in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes such as c-Myc, making it a prime target for therapeutic intervention in various cancers. This document details the structural aspects of the ligand, its use in the synthesis of the potent BRD4 degrader CFT-2718, and the subsequent mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: PROTAC Technology and BRD4
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the polyubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained depletion of target proteins at sub-stoichiometric concentrations.
BRD4, a member of the BET family, recognizes and binds to acetylated lysine (B10760008) residues on histones, facilitating the recruitment of transcriptional machinery to chromatin and driving the expression of genes involved in cell proliferation and survival.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.
This compound: Structural and Physicochemical Properties
This compound serves as the warhead for engaging the BRD4 protein in the context of a PROTAC. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₈Cl₂N₆ |
| Molecular Weight | 437.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Function | BRD4-binding moiety for PROTAC synthesis |
Application in the Synthesis of CFT-2718
This compound is a key precursor in the synthesis of CFT-2718, a potent and selective BRD4-degrading PROTAC.[2][3][4][5] While the specific, proprietary synthesis and purification protocols for CFT-2718 are not publicly available, the general principle involves chemically linking this compound to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), via a flexible linker.
Quantitative Analysis of CFT-2718
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and its subsequent effects on cellular function. The following tables summarize the key quantitative data for CFT-2718.
Table 1: In Vitro Degradation and Efficacy of CFT-2718
| Parameter | Cell Line | Value | Reference |
| DC₉₀ (90% Degradation Conc.) | 293T | 10 nM (at 3 hours) | [6] |
| IC₅₀ (Cell Viability) | H69 (SCLC) | < 1 nM | [6] |
| IC₅₀ (Cell Viability) | H446 (SCLC) | < 1 nM | [6] |
Table 2: In Vivo Pharmacokinetics of CFT-2718 in Mouse
| Parameter | Value | Reference |
| Dose | 3 mg/kg | [6] |
| Cₘₐₓ | 30.087 ng/mL | [6] |
| Clearance | 41.8 mL/min/kg | [6] |
| Plasma Protein Binding | 99.1% | [6] |
Experimental Protocols
Accurate assessment of PROTAC activity is crucial for development and comparison. The following are detailed methodologies for key experiments used to characterize BRD4 degraders like CFT-2718.
Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the reduction of a target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., 293T, H69)
-
CFT-2718
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of CFT-2718 concentrations for a specified duration (e.g., 3, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against BRD4 and a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
CFT-2718
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of CFT-2718.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The degradation of BRD4 by CFT-2718 has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival.
PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the general mechanism by which a PROTAC like CFT-2718 induces the degradation of BRD4.
References
An In-depth Technical Guide to PROTAC BRD4 Ligand-2 Hydrochloride and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 ligand-2 hydrochloride, its role in the formation of the BRD4-targeting PROTAC CFT-2718, and the subsequent recruitment of the E3 ligase Cereblon (CRBN) to induce targeted protein degradation. This document details the mechanism of action, quantitative performance data, and key experimental protocols relevant to the study and application of this technology.
Introduction to this compound and CFT-2718
This compound is a key chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Its hydrochloride salt form is often utilized to enhance aqueous solubility and stability. This ligand serves as the BRD4-binding component of the bifunctional PROTAC molecule.
A prominent example of a PROTAC synthesized using this ligand is CFT-2718 . CFT-2718 is a potent and selective BRD4 degrader that functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN).
Mechanism of Action: E3 Ligase Recruitment and Targeted Degradation
The fundamental mechanism of action for a PROTAC like CFT-2718 involves the formation of a ternary complex, a crucial step in inducing the degradation of the target protein. This process can be summarized in the following steps:
-
Ternary Complex Formation : CFT-2718, containing the BRD4 ligand and a CRBN-binding moiety, enters the cell and simultaneously binds to both the BRD4 protein and the CRBN E3 ligase. This results in the formation of a stable BRD4-CFT-2718-CRBN ternary complex.
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the BRD4 protein.
-
Proteasomal Degradation : The poly-ubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome.
-
Catalytic Cycle : After the degradation of BRD4, CFT-2718 is released and can engage with another BRD4 protein and CRBN E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent degradation at sub-stoichiometric concentrations.
Quantitative Data Presentation
The efficacy of CFT-2718 has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data for BRD4 degradation and cell viability.
Table 1: BRD4 Degradation Efficiency of CFT-2718
| Cell Line | Cancer Type | DC90 (nM) | Time to DC90 (hours) |
| 293T | Embryonic Kidney | 10 | 3 |
| SCLC Cell Lines | |||
| H69 | Small Cell Lung Cancer | Not Reported | Rapid Degradation |
| H446 | Small Cell Lung Cancer | Not Reported | Rapid Degradation |
| DMS-114 | Small Cell Lung Cancer | Not Reported | Rapid Degradation |
| SHP-77 | Small Cell Lung Cancer | Not Reported | Rapid Degradation |
| Pancreatic Cancer | |||
| PNX-001 derived | Pancreatic Ductal Adenocarcinoma | Not Reported | Marked at 6 hours |
| PNX-017 derived | Pancreatic Ductal Adenocarcinoma | Not Reported | Marked at 6 hours |
Note: Rapid degradation was observed within 2 hours in SCLC cell lines with 10 nM CFT-2718.[1][2]
Table 2: In Vitro Cell Viability (IC50) of CFT-2718
| Cell Line | Cancer Type | IC50 (nM) |
| SCLC Cell Lines | ||
| H69 | Small Cell Lung Cancer | < 1 |
| H446 | Small Cell Lung Cancer | < 1 |
| Pancreatic Cancer | ||
| PNX-001 derived | Pancreatic Ductal Adenocarcinoma | Not Reported |
| PNX-017 derived | Pancreatic Ductal Adenocarcinoma | Not Reported |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is for the semi-quantitative or quantitative analysis of BRD4 protein levels following treatment with a BRD4 PROTAC.
Detailed Steps:
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of CFT-2718 (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) or a time-course (e.g., 0, 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 10 nM). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively demonstrate the formation of the BRD4-CFT-2718-CRBN ternary complex in cells.
Detailed Steps:
-
Cell Treatment and Lysis :
-
Treat cells with CFT-2718 for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation :
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody targeting one component of the complex (e.g., anti-CRBN) immobilized on protein A/G beads.
-
-
Washing and Elution :
-
Wash the beads multiple times with lysis buffer to remove unbound proteins.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Western Blot Analysis :
-
Analyze the eluates by Western blot, probing for the other components of the ternary complex (e.g., BRD4). An increased BRD4 signal in the CFT-2718-treated sample compared to the control indicates ternary complex formation.
-
Conclusion
This compound is a valuable chemical tool for the development of potent BRD4-targeting PROTACs, such as CFT-2718. The ability of CFT-2718 to recruit the E3 ligase CRBN and induce the efficient and rapid degradation of BRD4 underscores the potential of this therapeutic modality. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working in the field of targeted protein degradation.
References
The PROTAC Frontier: A Technical Guide to ARV-825 (PROTAC BRD4 Ligand-2 Hydrochloride) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a unique mechanism of action, harnessing the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides an in-depth technical overview of ARV-825, also known as PROTAC BRD4 ligand-2 hydrochloride, a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.
BRD4 is a critical epigenetic reader that plays a pivotal role in the transcriptional regulation of key oncogenes, most notably c-MYC.[1][2] Its overexpression and aberrant activity are implicated in the pathogenesis of numerous malignancies. ARV-825 represents a significant advancement over traditional small-molecule inhibitors of BRD4, which often exhibit reversible binding and can lead to the accumulation of the target protein.[3][4] In contrast, ARV-825 facilitates the catalytic and sustained elimination of BRD4, leading to a more profound and durable suppression of downstream oncogenic signaling.[3][4]
This document will detail the mechanism of action of ARV-825, summarize its efficacy across a range of cancer cell lines with quantitative data, provide detailed experimental protocols for its characterization, and visualize key cellular processes through signaling pathway and workflow diagrams.
Mechanism of Action
ARV-825 is a heterobifunctional molecule comprising a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[3][5][6] This dual-binding capability enables ARV-825 to act as a molecular bridge, forming a ternary complex between BRD4 and the CRBN E3 ligase complex.[5] This induced proximity facilitates the ubiquitination of BRD4, tagging it for recognition and subsequent degradation by the 26S proteasome.[7] The degradation of BRD4 leads to the transcriptional downregulation of its target genes, including the master oncogene c-MYC, as well as other proteins involved in cell cycle progression and apoptosis such as Cyclin D1 and Bcl-xL.[3][8]
Figure 1: Mechanism of ARV-825 induced BRD4 degradation.
Quantitative Data Summary
The efficacy of ARV-825 has been demonstrated across a wide array of cancer cell lines. The following tables summarize key quantitative metrics, including binding affinity (Kd), half-maximal degradation concentration (DC50), and half-maximal inhibitory concentration (IC50) for cell viability.
| Metric | Target | Value | Reference(s) |
| Binding Affinity (Kd) | BRD4 BD1 | 90 nM | [1][9] |
| BRD4 BD2 | 28 nM | [1][9] |
Table 1: Binding Affinity of ARV-825 for BRD4 Bromodomains.
| Cell Line | Cancer Type | DC50 (nM) | Reference(s) |
| 22RV1 | Prostate Cancer | 0.57 | [1] |
| NAMALWA | Burkitt's Lymphoma | 1 | [1] |
| CA46 | Burkitt's Lymphoma | 1 | [1] |
| Various BL cell lines | Burkitt's Lymphoma | <1 | [1][6] |
Table 2: Half-Maximal Degradation Concentration (DC50) of BRD4 by ARV-825.
| Cell Line | Cancer Type | IC50 (nM) at 72h | Reference(s) |
| Various AML cell lines | Acute Myeloid Leukemia | 2-50 | [1][2] |
| HGC27, MGC803 | Gastric Cancer | ~10-30 | [1][10] |
| IMR-32 | Neuroblastoma | 7.024 | [11] |
| SK-N-SH | Neuroblastoma | 146.9 | [11] |
| SH-SY5Y | Neuroblastoma | 53.71 | [11] |
| SK-N-BE(2) | Neuroblastoma | 232.8 | [11] |
| TPC-1 | Thyroid Carcinoma | ~25-250 (48-96h) | [3][7] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Lower than JQ1, dBET1, and OTX015 | [12][13] |
Table 3: Half-Maximal Inhibitory Concentration (IC50) of ARV-825 in Various Cancer Cell Lines.
Downstream Signaling Pathways
The degradation of BRD4 by ARV-825 initiates a cascade of downstream signaling events, primarily centered around the suppression of c-MYC and its transcriptional targets. This leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.
Figure 2: Downstream signaling effects of ARV-825.
Key Experimental Protocols
The characterization of ARV-825's activity in cancer cell lines involves a series of standard and specialized molecular and cellular biology techniques.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of ARV-825 or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (typically 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-MYC, Cyclin D1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of ARV-825 on cell proliferation and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of ARV-825 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[3][7]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation: Incubate for 1-4 hours until color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or between 570 and 600 nm for MTT (after dissolving formazan (B1609692) crystals in DMSO).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by ARV-825.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of ARV-825 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 3: General experimental workflow for ARV-825 characterization.
Conclusion
ARV-825 (this compound) is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of targeted protein degradation. By catalytically inducing the degradation of BRD4, ARV-825 achieves a potent and sustained downregulation of the c-MYC oncogene and its downstream pathways, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][4] The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this innovative molecule in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Ligand-2 Hydrochloride (CFT-2718)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 ligand-2 hydrochloride is a key chemical entity utilized in the synthesis of the potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera) known as CFT-2718.[1][2][3][4] PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. CFT-2718, synthesized using this ligand, is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.
BRD4 is a critical epigenetic reader that plays a central role in the transcription of key oncogenes, including c-Myc.[5] Its dysregulation is implicated in the progression of various cancers. By inducing the degradation of BRD4, CFT-2718 offers a powerful therapeutic strategy to suppress oncogenic signaling and inhibit cancer cell proliferation. These application notes provide detailed protocols for the experimental evaluation of PROTACs derived from this compound, such as CFT-2718.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the BRD4-targeting PROTAC CFT-2718 in relevant cancer cell lines.
| Compound | Cell Line | Assay Type | Value | Metric |
| CFT-2718 | 293T | Degradation | 10 nM | DC90 |
| CFT-2718 | H69 (SCLC) | Cell Viability | 0.02 nM | IC50 |
Table 1: In Vitro Activity of CFT-2718. SCLC: Small-Cell Lung Cancer. DC90: 90% degradation concentration. IC50: Half-maximal inhibitory concentration.[6]
Signaling Pathway
BRD4 functions as a scaffold protein that binds to acetylated histones, recruiting transcriptional machinery to drive the expression of target genes critical for cell growth and proliferation, such as c-MYC. Degradation of BRD4 by a PROTAC like CFT-2718 leads to the downregulation of these target genes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of BRD4 degradation by a PROTAC and its downstream effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a BRD4-degrading PROTAC.
Materials:
-
Cancer cell line of interest (e.g., H69)
-
Complete culture medium
-
This compound-derived PROTAC (e.g., CFT-2718)
-
DMSO (vehicle control)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Create a serial dilution of the PROTAC in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted PROTAC or vehicle control (medium with the same percentage of DMSO as the highest PROTAC concentration) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BRD4 Degradation
This protocol is to determine the degradation concentration (DC50) of a BRD4-degrading PROTAC.
Materials:
-
Cancer cell line of interest (e.g., 293T)
-
Complete culture medium
-
This compound-derived PROTAC (e.g., CFT-2718)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control. Plot a dose-response curve to determine the DC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC induces ubiquitination of BRD4.
Materials:
-
Cancer cell line of interest
-
This compound-derived PROTAC (e.g., CFT-2718)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. To observe the accumulation of ubiquitinated BRD4, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the BRD4 protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Perform Western blotting as described in Protocol 2, using an anti-ubiquitin antibody to detect ubiquitinated BRD4. A smear or ladder of high molecular weight bands indicates polyubiquitination.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel BRD4-targeting PROTAC.
Caption: A logical workflow for the evaluation of a BRD4-targeting PROTAC.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for PROTAC BRD4 ligand-2 hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD4 ligand-2 hydrochloride in Western blot analysis to study the degradation of Bromodomain-containing protein 4 (BRD4). This document outlines the mechanism of action, quantitative data for the active PROTAC, detailed experimental protocols, and visual workflows to facilitate reproducible and accurate results.
Introduction
This compound is a key chemical entity used in the synthesis of the potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera), CFT-2718.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. CFT-2718, synthesized from PROTAC BRD4 ligand-2, recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BRD4.[3] The hydrochloride salt form of the ligand is often utilized to enhance its water solubility and stability.[4][5]
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-Myc.[3] By inducing the degradation of BRD4, CFT-2718 effectively downregulates these oncogenic signaling pathways, making it a promising therapeutic strategy in various cancers.[3][6] Western blot analysis is a fundamental technique to quantify the extent and kinetics of BRD4 degradation mediated by this PROTAC.
Mechanism of Action
The PROTAC CFT-2718, formulated from PROTAC BRD4 ligand-2, operates through a catalytic mechanism to induce the degradation of BRD4. One part of the molecule binds to the BRD4 protein, while the other end engages the E3 ubiquitin ligase, CRBN. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. This process leads to a significant reduction in BRD4 protein levels and the subsequent suppression of downstream signaling pathways.[3]
References
- 1. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 2. PROTAC BRD4 ligand-2 | E3 Ligase Ligand-Linker Conjugates | 2154358-11-7 | Invivochem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRD4 Ligand-2 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD4 ligand-2 hydrochloride in cell-based assays. This document outlines the underlying mechanism of action, detailed experimental protocols for key assays, and expected quantitative outcomes for the active PROTAC, CFT-2718, which is synthesized using this ligand.
Introduction
This compound is a key chemical entity used in the synthesis of the potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera) CFT-2718. PROTACs represent a novel therapeutic modality that induces targeted protein degradation by hijacking the cell's own ubiquitin-proteasome system. CFT-2718, once formed, acts as a heterobifunctional molecule, simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent degradation of BRD4.
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a critical epigenetic reader. It plays a pivotal role in the regulation of key oncogenes, such as c-MYC, making it a high-value target in oncology. By inducing the degradation of BRD4, CFT-2718 can lead to a more profound and sustained downstream effect compared to traditional small-molecule inhibitors.
Mechanism of Action
The core function of a BRD4-targeting PROTAC like CFT-2718 is to facilitate the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (commonly Cereblon or VHL). This proximity induces the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles. This process leads to a significant reduction in BRD4 protein levels, subsequently downregulating the expression of BRD4-dependent genes like c-MYC, which in turn can inhibit cell proliferation and induce apoptosis in cancer cells.
Figure 1: Mechanism of BRD4 degradation by a PROTAC synthesized from BRD4 ligand-2.
Data Presentation
The following tables summarize the in vitro efficacy of the BRD4 PROTAC CFT-2718 in various cancer cell lines. This data is crucial for designing experiments and for the interpretation of results.
Table 1: In Vitro Cell Viability of CFT-2718
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| H69 | Small Cell Lung Cancer | < 1 | 72 hours |
| H446 | Small Cell Lung Cancer | < 1 | 72 hours |
| PNX-001 derived | Pancreatic Cancer | 6.3 | 72 hours |
| PNX-017 derived | Pancreatic Cancer | 578 | 72 hours |
Data sourced from Sun D, et al. Mol Cancer Ther. 2021 Aug;20(8):1367-1377.[1][2][3]
Table 2: BRD4 Degradation Capacity of CFT-2718
| Cell Line | DC90 (nM) | Treatment Duration |
| 293T | 10 | 3 hours |
DC90: Concentration required to degrade 90% of the target protein. Data sourced from Probechem and C4 Therapeutics.[4][5]
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the efficacy of a BRD4-targeting PROTAC synthesized from this compound.
Protocol 1: Western Blot for BRD4 Degradation
This assay is fundamental to directly measure the degradation of the target protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols: PROTAC BRD4 Ligand-2 Hydrochloride in Immunoprecipitation
These application notes provide detailed protocols and guidelines for utilizing PROTAC BRD4 ligand-2 hydrochloride in immunoprecipitation (IP) experiments. This document is intended for researchers, scientists, and drug development professionals familiar with standard molecular biology techniques.
Introduction
This compound is a high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4. As a component of a Proteolysis Targeting Chimera (PROTAC), this ligand serves to bring BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Immunoprecipitation is a powerful technique to isolate a specific protein out of a complex mixture, such as a cell lysate. When used in conjunction with PROTACs, IP can be employed to:
-
Confirm the interaction between the PROTAC, the target protein (BRD4), and the E3 ligase.
-
Investigate the formation of the ternary complex (PROTAC-BRD4-E3 Ligase).
-
Assess the ubiquitination status of BRD4 following PROTAC treatment.
This document provides a detailed protocol for the immunoprecipitation of BRD4 from cells treated with a BRD4-targeting PROTAC that utilizes this compound.
Materials and Reagents
-
Cells: Human cell line expressing BRD4 (e.g., HeLa, HEK293T, MM.1S).
-
PROTAC: A PROTAC molecule incorporating this compound.
-
Antibodies:
-
Primary antibody for IP: Rabbit anti-BRD4 antibody.
-
Primary antibody for Western Blot: Mouse anti-BRD4 antibody, Rabbit anti-Ubiquitin antibody, Rabbit anti-VHL antibody (or other relevant E3 ligase).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
IP Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Experimental Protocols
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
PROTAC Treatment: Treat cells with the desired concentration of the BRD4 PROTAC (e.g., 100 nM) and an appropriate vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 16 hours).
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Pre-clearing (Optional): Add 20 µL of Protein A/G beads to 1 mg of protein lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the primary anti-BRD4 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. As a negative control, use an equivalent amount of isotype control IgG.
-
Bead Incubation: Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
SDS-PAGE: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small fraction of the input lysate (20-30 µg) to verify the presence of the target protein.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibodies (e.g., anti-BRD4, anti-ubiquitin, anti-E3 ligase) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The following table represents hypothetical data from a successful immunoprecipitation experiment followed by Western blot analysis. The values indicate the relative band intensity normalized to the input.
| Treatment | IP Antibody | Protein Detected in IP Eluate | Relative Band Intensity (Arbitrary Units) |
| Vehicle (DMSO) | Anti-BRD4 | BRD4 | 100 |
| Vehicle (DMSO) | Anti-BRD4 | VHL (E3 Ligase) | 5 |
| Vehicle (DMSO) | Anti-BRD4 | Ubiquitin | 10 |
| BRD4 PROTAC (100 nM) | Anti-BRD4 | BRD4 | 110 |
| BRD4 PROTAC (100 nM) | Anti-BRD4 | VHL (E3 Ligase) | 85 |
| BRD4 PROTAC (100 nM) | Anti-BRD4 | Ubiquitin | 95 |
| BRD4 PROTAC (100 nM) | Isotype IgG | BRD4 | < 5 |
Note: The increased detection of VHL and Ubiquitin in the BRD4 IP from PROTAC-treated cells suggests the formation of a ternary complex and subsequent ubiquitination of BRD4.
Visualization
Caption: Experimental workflow for immunoprecipitation of BRD4.
Caption: PROTAC-mediated degradation of BRD4.
Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of mass spectrometry (MS) in the characterization of proteolysis-targeting chimeras (PROTACs) that target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation. While the specific compound "PROTAC BRD4 ligand-2 hydrochloride" is a ligand used in the synthesis of the BRD4 degrader CFT-2718, the following protocols and data are applicable to CFT-2718 and other BRD4-targeting PROTACs such as MZ1 and AT1.[1][2][3][4][5]
Mass spectrometry is a powerful and indispensable tool for elucidating the mechanism of action of PROTACs, quantifying their efficacy and selectivity, and identifying the specific molecular events they trigger.[1] The primary applications of mass spectrometry in this context include the global quantification of protein degradation, the analysis of ternary complex formation, and the identification of ubiquitination sites on the target protein.
Core Concepts and Signaling Pathway
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case, BRD4, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This proximity induces the formation of a ternary complex (BRD4-PROTAC-E3 ligase), leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1] Commonly recruited E3 ligases for BRD4 PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1]
References
Application Notes and Protocols for Studying Downstream Signaling with PROTAC BRD4 Ligand-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD4 ligand-2 hydrochloride in research settings to investigate the downstream signaling effects of Bromodomain-containing protein 4 (BRD4) degradation. This document includes detailed experimental protocols, quantitative data on the efficacy of a PROTAC synthesized from this ligand, and a visual representation of the targeted signaling pathway.
Introduction
This compound is a key chemical entity used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target BRD4. One such PROTAC, CFT-2718, is a potent and selective degrader of BRD4. Unlike traditional small molecule inhibitors that merely block the function of a protein, PROTACs like CFT-2718 are heterobifunctional molecules that hijack the cell's natural protein disposal machinery to induce the degradation of the target protein.
This is achieved by simultaneously binding to BRD4 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4, a critical epigenetic reader and transcriptional co-activator, leads to the downregulation of key oncogenes, most notably c-Myc, thereby impacting cell proliferation, survival, and differentiation.
Data Presentation
The following tables summarize the quantitative data for the BRD4-degrading PROTAC, CFT-2718, which is synthesized using this compound.
Table 1: In Vitro Degradation Efficacy of CFT-2718
| Cell Line | DC90 (nM) | Time (hours) |
| 293T | 10 | 3 |
DC90: Concentration required for 90% degradation of the target protein.[1][2]
Table 2: In Vitro Anti-proliferative Activity of CFT-2718
| Cell Line | Cancer Type | IC50 (nM) |
| H69 | Small-Cell Lung Cancer | < 1 |
| H446 | Small-Cell Lung Cancer | < 1 |
| SHP-77 | Small-Cell Lung Cancer | 12.5 |
| DMS-114 | Small-Cell Lung Cancer | 1.5 |
| PNX-001 | Pancreatic Cancer | 6.3 |
| PNX-017 | Pancreatic Cancer | 578 |
IC50: Concentration required for 50% inhibition of cell proliferation.[3][4]
Signaling Pathway
The degradation of BRD4 by a PROTAC synthesized from this compound initiates a cascade of downstream signaling events, primarily through the suppression of c-Myc transcription.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
Here are detailed protocols for key experiments to study the downstream signaling effects of BRD4 degradation.
Western Blot for BRD4 Degradation and c-Myc Downregulation
This protocol allows for the visualization and quantification of changes in BRD4 and c-Myc protein levels following treatment.
Materials:
-
Cell line of interest (e.g., H69, 293T)
-
This compound-derived PROTAC (e.g., CFT-2718)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells with varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation and downregulation relative to the loading control.
RT-qPCR for c-Myc mRNA Expression
This protocol measures changes in the mRNA levels of c-Myc to determine if the observed protein downregulation is due to transcriptional inhibition.
Materials:
-
Treated cells (from a parallel experiment to the Western blot)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit, including an on-column DNase I digestion step.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the qPCR reaction using a real-time PCR system. A typical protocol includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template and no-reverse-transcriptase controls.
-
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing MYC expression to the reference gene.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on ATP levels, providing an indication of the PROTAC's anti-proliferative effects.
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
This compound-derived PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat cells with a range of PROTAC concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
Caption: Workflow for studying downstream signaling of BRD4 degradation.
References
Application Notes and Protocols for PROTAC BRD4 Ligand-2 Hydrochloride in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 ligand-2 hydrochloride is a key chemical entity used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3][4] One such PROTAC synthesized from this ligand is CFT-2718, a potent and selective degrader of BRD4.[5][6][7] BRD4 is a critical epigenetic reader and transcriptional co-activator implicated in the pathogenesis of various cancers, making it a prime therapeutic target.[8] Unlike traditional small-molecule inhibitors that only block a protein's function, PROTACs like CFT-2718 induce the degradation of the target protein, leading to a more profound and sustained biological effect.[8][9]
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening is a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents.[10] When combined with a potent BRD4 degrader, CRISPR screening can uncover genetic dependencies, identify mechanisms of resistance, and reveal synergistic therapeutic combinations. These application notes provide an overview of the mechanism of action, quantitative data, and detailed protocols for utilizing a BRD4-targeting PROTAC, derived from this compound, in CRISPR screening experiments.
Mechanism of Action
A BRD4-targeting PROTAC, synthesized from this compound, is a heterobifunctional molecule. One end binds to the BRD4 protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[8] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[8] This catalytic process results in the elimination of the BRD4 protein, leading to a more complete and lasting suppression of its downstream signaling pathways, including the downregulation of the key oncogene c-MYC.[8]
Quantitative Data
The following tables summarize the in vitro activity of the BRD4 degrader CFT-2718 and provide representative data from CRISPR screens performed with other BRD4-targeting compounds to illustrate the expected outcomes.
Table 1: In Vitro Activity of BRD4 Degrader CFT-2718
| Cell Line | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| 293T | BRD4 Degradation | DC90 | 10 nM | [7] |
| H69 (SCLC) | Cell Viability | IC50 | < 1 nM | [11] |
| H446 (SCLC) | Cell Viability | IC50 | < 1 nM | [11] |
| PNX-001 derived (Pancreatic) | Cell Viability | IC50 | ~10 nM | [11] |
| PNX-017 derived (Pancreatic) | Cell Viability | IC50 | ~10 nM |[11] |
SCLC: Small-Cell Lung Cancer
Table 2: Representative CRISPR Screen Hits with BET Inhibition/Degradation
| Condition | Gene Hit | Effect on Sensitivity | Phenotype | Reference |
|---|---|---|---|---|
| JQ1 Treatment (TNBC) | CDK4 | Synergistic | Increased Sensitivity | [12] |
| JQ1 Treatment (TNBC) | YAP1 | Synergistic | Increased Sensitivity | [12] |
| JQ1 Treatment (TNBC) | AXL | Synergistic | Increased Sensitivity | [12] |
| JQ1 Treatment (Colorectal) | ATP2C1 | Resistance | Decreased Sensitivity | [13] |
| JQ1 Treatment (Colorectal) | TMEM165 | Resistance | Decreased Sensitivity | [13] |
| ARV-825 Treatment (CCA) | mTOR pathway genes | Synergistic | Increased Sensitivity |[14] |
TNBC: Triple-Negative Breast Cancer; CCA: Cholangiocarcinoma
Experimental Protocols
This section provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to a BRD4 degrader like CFT-2718.
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout confers resistance or sensitivity to a BRD4 degrader.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound-derived degrader (e.g., CFT-2718)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant. Titer the virus on the target Cas9-expressing cell line.
-
-
Library Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Perform the transduction at a scale that maintains a library representation of at least 500-1000 cells per sgRNA.
-
Add polybrene to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the selection until a non-transduced control plate shows complete cell death.
-
-
Screening:
-
After selection, collect a baseline cell population (Day 0) for gDNA extraction.
-
Split the remaining cells into two arms: a vehicle control arm (treated with DMSO) and a BRD4 degrader-treated arm.
-
Treat the cells with the BRD4 degrader at a pre-determined concentration that results in partial growth inhibition (e.g., IC20-IC50).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
Replenish the media with fresh compound at each passage.
-
-
Sample Collection and Genomic DNA Extraction:
-
At the end of the screen, harvest cells from both treatment arms.
-
Extract genomic DNA from the Day 0 sample and the final timepoint samples from both arms.
-
-
sgRNA Sequencing and Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons.
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and calculate the log-fold change of each sgRNA in the treated sample relative to the vehicle control.
-
Use statistical packages like MAGeCK to identify genes with significant enrichment (resistance hits) or depletion (sensitivity hits) of their corresponding sgRNAs.
-
Protocol 2: Validation of Top Gene Hits
Objective: To validate the phenotype of individual gene knockouts identified in the primary screen.
Materials:
-
Cas9-expressing cells
-
Individual sgRNA constructs targeting the gene of interest
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
BRD4 degrader (e.g., CFT-2718) and DMSO
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Reagents for western blotting
Procedure:
-
Generate Single-Gene Knockout Cell Lines:
-
Individually transduce Cas9-expressing cells with lentivirus carrying sgRNAs for the top gene hits or a non-targeting control.
-
Select and expand the transduced cells.
-
Confirm gene knockout by western blot or Sanger sequencing.
-
-
Cell Viability Assays:
-
Plate the knockout and control cell lines.
-
Treat the cells with a dose range of the BRD4 degrader.
-
After 72-96 hours, measure cell viability using an appropriate assay.
-
Compare the dose-response curves of the knockout and control cells to confirm sensitivity or resistance.
-
-
Western Blot Analysis:
-
Treat the knockout and control cells with the BRD4 degrader for various time points.
-
Lyse the cells and perform western blotting to assess the levels of BRD4 and downstream markers like c-MYC.
-
Signaling Pathway Perturbation
CRISPR screens with a BRD4 degrader can elucidate key signaling pathways involved in the cellular response. For example, a screen might identify components of the mTOR pathway as synthetic lethal partners with BRD4 degradation, suggesting a combinatorial therapeutic strategy.[14]
Conclusion
The use of BRD4-targeting PROTACs, such as those derived from this compound, in conjunction with CRISPR screening provides a robust platform for modern drug discovery and development. This approach allows for an unbiased, genome-wide interrogation of the genetic factors that influence the efficacy of BRD4 degradation. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating novel cancer dependencies and developing more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 4. PROTAC BRD4 ligand-2 | E3 Ligase Ligand-Linker Conjugates | 2154358-11-7 | Invivochem [invivochem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Troubleshooting & Optimization
Technical Support Center: PROTAC BRD4 Ligand-2 Hydrochloride Off-Target Effects
Welcome to the technical support center for researchers utilizing PROTACs synthesized from PROTAC BRD4 ligand-2 hydrochloride. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects when using a PROTAC derived from this compound?
A1: PROTACs, including those targeting BRD4, can exhibit off-target effects through two primary mechanisms. The first is the unintended degradation of proteins other than BRD4.[1] This can occur if the BRD4-binding component of the PROTAC has an affinity for other bromodomain-containing proteins (e.g., BRD2, BRD3) or other structurally similar proteins, leading to their ubiquitination and degradation. The second mechanism involves pharmacological effects independent of protein degradation, where the PROTAC molecule itself may inhibit other proteins or where the E3 ligase recruiting component has its own biological activities.[1][2]
Q2: How can I differentiate between on-target and off-target effects in my cellular assays?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Use of Controls: Employ an inactive control PROTAC that does not bind to the E3 ligase but still engages BRD4. This helps to separate degradation-dependent phenotypes from other pharmacological effects.[3][4]
-
Western Blotting for BET Family Members: In addition to BRD4, probe for other BET family members like BRD2 and BRD3 to assess the selectivity of your PROTAC.
-
Global Proteomics: Mass spectrometry-based proteomics provides an unbiased, global view of all proteins that are downregulated upon treatment, offering the most comprehensive method for identifying off-target degradation.[5][6]
-
Washout Experiments: Removing the PROTAC from the cell culture and monitoring for the reversal of the phenotype can help confirm that the observed effects are due to protein degradation.[4]
Q3: I'm observing cellular toxicity that doesn't seem to correlate with the level of BRD4 degradation. What could be the cause?
A3: Toxicity that is independent of BRD4 degradation may stem from several off-target effects:
-
Degradation of Essential Proteins: The PROTAC may be degrading other proteins that are critical for cell survival.
-
Warhead-Related Toxicity: The BRD4-binding moiety of the PROTAC might inhibit other proteins, leading to toxic effects.[1]
-
E3 Ligase Ligand-Related Effects: The molecule used to recruit the E3 ligase can have its own biological activities. For instance, pomalidomide-based PROTACs can sometimes induce the degradation of zinc-finger proteins.[2]
-
High PROTAC Concentrations: Excessively high concentrations can lead to off-target pharmacology and the "hook effect," where the formation of unproductive binary complexes reduces degradation efficiency and may cause toxicity.[2]
Troubleshooting Guides
Guide 1: Unexpected Protein Degradation in Proteomics Analysis
If your global proteomics results show the degradation of proteins other than BRD4, follow these steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| PROTAC lacks selectivity | 1. Validate Proteomics Hits: Confirm the degradation of high-priority off-targets using an orthogonal method like Western blotting. 2. Counter-Screening: Screen the PROTAC against a panel of related proteins (e.g., a bromodomain panel) to assess its selectivity profile. | Validation of off-target degradation will confirm a lack of selectivity. This may require redesigning the PROTAC. |
| Downstream effects of BRD4 degradation | 1. Pathway Analysis: Use bioinformatics tools to determine if the identified off-target proteins are in pathways downstream of BRD4. 2. Time-Course Experiment: Analyze protein levels at earlier time points to distinguish direct from indirect effects. | Proteins affected at later time points are more likely to be downstream targets of BRD4 signaling. |
| "Hook Effect" at high concentrations | 1. Dose-Response Analysis: Perform a full dose-response curve to identify the optimal concentration for selective BRD4 degradation. | Lower concentrations may show improved selectivity with reduced off-target degradation. |
Guide 2: Discrepancy Between Cellular Phenotype and BRD4 Degradation
If the observed cellular phenotype (e.g., cell death) is stronger than expected based on the level of BRD4 degradation:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target protein degradation | 1. Global Proteomics: Perform a proteomics experiment to identify any unintended degraded proteins that could explain the phenotype. 2. Test Inactive Control: Treat cells with an inactive control PROTAC. | If the phenotype persists with the inactive control, it suggests an off-target effect independent of degradation. |
| Warhead or E3 ligase ligand effects | 1. Component Activity Assays: Test the BRD4 binder and the E3 ligase ligand alone for biological activity in your assay. | This will help to deconvolve the effects of each component of the PROTAC molecule. |
| High PROTAC concentration | 1. Cell Viability Assay: Determine the cytotoxic concentration of the PROTAC and compare it to the concentration required for BRD4 degradation (DC50). | A large window between efficacy and toxicity is desirable. If the window is narrow, consider lowering the PROTAC concentration. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and an inactive control PROTAC. Use at least three biological replicates for each condition.
-
Incubate for a time sufficient to induce BRD4 degradation (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion and Peptide Preparation:
-
Take a standardized amount of protein from each sample.
-
Perform in-solution or in-gel digestion with trypsin.
-
Clean up the resulting peptides using a solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Western Blot for BET Family Selectivity
This protocol is for assessing the selectivity of the PROTAC against other BET family members.
-
Cell Culture and Treatment:
-
Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for BRD4, BRD2, and BRD3.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Compare the degradation levels of BRD4, BRD2, and BRD3 across the different PROTAC concentrations.
-
Visualizations
References
Technical Support Center: Improving Degradation Efficiency with PROTACs Derived from BRD4 Ligand-2 Hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PROTACs synthesized from PROTAC BRD4 ligand-2 hydrochloride . The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges and enhance the degradation efficiency of BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC synthesized with BRD4 ligand-2 hydrochloride?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC synthesized using BRD4 ligand-2 hydrochloride consists of three components:
-
A ligand that specifically binds to the target protein, BRD4 (derived from this compound).[2][3]
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][5]
By simultaneously binding to both BRD4 and an E3 ligase, the PROTAC forms a ternary complex.[8] This proximity enables the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for destruction by the 26S proteasome.[1][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC BRD4 ligand-2 hydrochloride" hook effect mitigation
Welcome to the Technical Support Center for PROTAC BRD4 Degraders. This resource is designed for researchers, scientists, and drug development professionals utilizing PROTACs synthesized from components like "PROTAC BRD4 ligand-2 hydrochloride" (e.g., CFT-2718) for targeted protein degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a particular focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC targeting BRD4?
A1: A BRD4-targeting PROTAC is a heterobifunctional molecule. It contains a ligand that binds to the BRD4 protein and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for degradation by the cell's proteasome. This process leads to the selective removal of the BRD4 protein.[1]
Q2: What is the "hook effect" and why does it occur with PROTACs?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve. The effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex (BRD4-PROTAC-E3 Ligase) required for degradation.[1][2][3]
Q3: I am not observing any BRD4 degradation at any of the concentrations I've tested. What are the possible reasons?
A3: Several factors could contribute to a lack of degradation:
-
Suboptimal PROTAC Concentration: It's possible the concentrations tested were too low to be effective or were all within the hook effect range, thus showing diminished degradation.
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.[3]
-
E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., VHL or Cereblon) must be expressed in the cell line being used.
-
Compound Integrity: Ensure the PROTAC is properly stored and handled to prevent degradation. It is advisable to prepare fresh stock solutions.
-
Experimental Timeline: The kinetics of PROTAC-mediated degradation can vary, and the chosen incubation time might be too short.
Q4: How can I confirm that the observed decrease in BRD4 protein levels is due to proteasomal degradation?
A4: To verify that the degradation is proteasome-dependent, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[3][4] If the degradation of BRD4 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is indeed proteasome-mediated.[3]
Troubleshooting Guide: Hook Effect Mitigation
Problem: My dose-response curve for the BRD4 PROTAC shows a bell shape, with decreased degradation at higher concentrations.
This is a classic presentation of the hook effect. Here are strategies to mitigate this and determine the optimal working concentration for your experiments.
Solution 1: Perform a Comprehensive Dose-Response Experiment
A detailed dose-response analysis is the primary method to understand and overcome the hook effect.
-
Experimental Protocol: Dose-Response Analysis of BRD4 Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., HEK293, cancer cell lines) in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of the BRD4 PROTAC. A recommended starting range is from 0.1 nM to 10 µM to ensure you capture the full dose-response curve, including the hook effect region.[3]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 to 24 hours.[3] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Plot the normalized BRD4 levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the optimal concentration for maximal degradation (Dmax), and observe the onset of the hook effect.
-
-
Data Presentation: Illustrative Dose-Response Data for a BRD4 PROTAC
| PROTAC Concentration | % BRD4 Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 45% |
| 100 nM | 15% (Optimal Concentration) |
| 1 µM | 40% (Hook Effect) |
| 10 µM | 70% (Hook Effect) |
Solution 2: Optimize Incubation Time
The kinetics of PROTAC-mediated degradation can influence the apparent hook effect. A time-course experiment can help identify the optimal treatment duration.
-
Experimental Protocol: Time-Course of BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells as described above. Treat the cells with the determined optimal concentration of the BRD4 PROTAC (and a vehicle control).
-
Time Points: Harvest cell lysates at various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blot Analysis: Perform Western blotting as described in the dose-response protocol to determine the time at which maximum degradation occurs.
-
-
Data Presentation: Illustrative Time-Course Data for a BRD4 PROTAC at Optimal Concentration (100 nM)
| Incubation Time (hours) | % BRD4 Protein Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 70% |
| 4 | 40% |
| 8 | 20% |
| 16 | 15% |
| 24 | 15% |
Solution 3: Directly Assess Ternary Complex Formation
Advanced biophysical assays can be used to directly measure the formation of the BRD4-PROTAC-E3 ligase ternary complex, providing a mechanistic understanding of the hook effect.
-
Experimental Assays: Techniques such as NanoBRET™/HiBiT, TR-FRET, and co-immunoprecipitation can be employed to quantify ternary complex formation in live cells or with purified proteins.[5] These assays typically show an increase in signal with increasing PROTAC concentration, followed by a decrease at higher concentrations, mirroring the hook effect observed in degradation experiments.[5]
Visual Diagrams
Caption: Mechanism of Action for a BRD4-targeting PROTAC.
Caption: The Hook Effect: Ternary vs. Binary Complex Formation.
Caption: Workflow for Mitigating the Hook Effect.
References
- 1. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
"PROTAC BRD4 ligand-2 hydrochloride" stability issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of PROTAC BRD4 ligand-2 hydrochloride in solution. The following information is intended to help you design experiments, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (228.67 mM).[1] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL (5.72 mM).[1][2]
Q2: How should I store stock solutions of this compound?
A2: Proper storage is crucial to maintain the stability of the compound. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from moisture and light, ensure the container is tightly sealed. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3]
Q3: Is the hydrochloride salt form of PROTAC BRD4 ligand-2 more stable than the free base?
A3: Yes, the hydrochloride salt form is generally considered to have enhanced water solubility and stability compared to the free base form.[4]
Q4: What are the potential stability issues I should be aware of when working with PROTACs like this ligand in solution?
A4: While specific stability data for this compound is not extensively published, PROTACs, in general, can be susceptible to certain stability issues. These include:
-
Hydrolysis: The chemical structure of some PROTAC components, particularly those derived from thalidomide, can be prone to hydrolysis in aqueous solutions.
-
Metabolism: In biological assays, PROTACs can be metabolized by enzymes such as cytochrome P450s, which can lead to their inactivation.
-
Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can have poor solubility in aqueous buffers, which may lead to aggregation and precipitation.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the concentration of the parent compound over time and to detect the appearance of any degradation products.
Troubleshooting Guide: Investigating Solution Instability
If you suspect that the instability of your this compound solution is affecting your experimental results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for investigating potential stability issues with this compound solutions.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table summarizes the key quantitative information regarding its solubility and recommended storage.
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 100 mg/mL (228.67 mM) | [1] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
| Solubility in Vivo Formulation | ≥ 2.5 mg/mL (5.72 mM) | [1][2] |
| Long-term Storage | -80°C for up to 6 months | [1][3] |
| Short-term Storage | -20°C for up to 1 month | [1][3] |
Key Signaling Pathway and Mechanism of Action
Understanding the biological context in which this compound functions is essential. Below are diagrams illustrating the BRD4 signaling pathway and the general mechanism of action for a BRD4-targeting PROTAC.
Caption: Simplified BRD4 signaling pathway, highlighting its role in transcriptional regulation of oncogenes.
Caption: General mechanism of action for a BRD4-targeting PROTAC, leading to proteasomal degradation of BRD4.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (MW: 437.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out a desired amount of this compound (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 437.32 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 228.7 µL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of Chemical Stability by HPLC-UV
Objective: To evaluate the chemical stability of this compound in a specific solvent or buffer over time.
Materials:
-
Prepared stock solution of this compound
-
Solvent or buffer of interest (e.g., DMSO, PBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives like formic acid or trifluoroacetic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Dilute the stock solution of this compound to a suitable working concentration (e.g., 10 µM) in the solvent or buffer to be tested.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram. Record the peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and inject them into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of any new peaks that may correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of compound remaining versus time to assess the stability profile. A significant decrease in the parent peak area indicates instability under the tested conditions.
References
Technical Support Center: PROTAC BRD4 Ligand-2 Hydrochloride & Permeability Challenges
Welcome to the technical support center for PROTAC BRD4 ligand-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to cell permeability when using this compound and the resulting PROTACs, such as CFT-2718.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended use?
This compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a ligand for the Bromodomain-containing protein 4 (BRD4).[1][2][3] It is a key component for creating potent BRD4-degrading PROTACs like CFT-2718.[4]
Q2: I am observing potent biochemical activity but poor cellular efficacy with my BRD4 PROTAC synthesized from this ligand. Could cell permeability be the issue?
Yes, this is a common challenge with PROTACs. Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor cell permeability. This can lead to a disconnect between high biochemical potency (e.g., in cell-free binding assays) and weaker activity in cell-based assays where the compound must cross the cell membrane to reach its intracellular target.
Q3: What are the key physicochemical properties of PROTACs that influence their cell permeability?
Several factors contribute to the low cell permeability of PROTACs:
-
High Molecular Weight (MW): PROTACs are significantly larger than traditional small molecule drugs. For instance, the PROTAC CFT-2718, synthesized from PROTAC BRD4 ligand-2, has a molecular weight of 811.39 g/mol .[4]
-
Large Polar Surface Area (PSA): A high PSA can hinder a molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact membrane permeability.
-
Solubility: Poor aqueous solubility can limit the concentration of the PROTAC available at the cell surface for uptake. While formulations can improve solubility for in vivo studies, intrinsic aqueous solubility is a key factor for in vitro experiments.[1][2][5]
Q4: How can I experimentally assess the cell permeability of my BRD4 PROTAC?
Two standard in vitro assays are widely used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It primarily assesses passive permeability.[6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[8][9][10]
Q5: What strategies can I employ to improve the cell permeability of my BRD4 PROTAC?
Optimizing the linker connecting the BRD4 ligand and the E3 ligase ligand is the most common strategy. This can involve:
-
Modifying Linker Length and Composition: Adjusting the length and chemical nature of the linker can influence the PROTAC's overall physicochemical properties.
-
Introducing Rigidity: Incorporating cyclic structures into the linker can reduce conformational flexibility and potentially improve permeability.
-
Masking Polar Groups: Prodrug strategies can be employed to temporarily mask polar functional groups, enhancing membrane transit.
Troubleshooting Guide: Poor Cellular Activity of BRD4 PROTACs
This guide provides a systematic approach to troubleshooting experiments where a BRD4 PROTAC shows lower than expected cellular activity.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or weak BRD4 degradation in Western Blot | Poor Cell Permeability | 1. Perform a permeability assay: Use PAMPA or Caco-2 assays to quantify the permeability of your PROTAC. 2. Increase incubation time: Longer exposure may allow for sufficient intracellular accumulation. 3. Optimize PROTAC concentration: Test a wider range of concentrations; for some PROTACs, higher concentrations can lead to the "hook effect" where degradation is reduced.[11] |
| Low E3 Ligase Expression | 1. Confirm E3 ligase expression: Use Western Blot to verify that the chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon for CFT-2718).[11] | |
| Compound Instability | 1. Check compound stability: Assess the stability of your PROTAC in cell culture media over the course of the experiment. | |
| Inefficient Ternary Complex Formation | 1. Perform a target engagement assay: Use techniques like NanoBRET to confirm that the PROTAC can simultaneously bind BRD4 and the E3 ligase within the cell.[12][13][14][15] | |
| Inconsistent results between experiments | Cell Culture Variability | 1. Standardize cell passage number and confluency: Use cells within a consistent passage range and ensure similar confluency at the time of treatment. |
| Compound Precipitation | 1. Check for solubility issues: Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is low and non-toxic to the cells. |
Quantitative Data Summary
While specific experimental permeability data for this compound or CFT-2718 is not publicly available, the following table summarizes their known physicochemical properties. For comparison, typical permeability classifications are also provided.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubility |
| This compound | C₂₂H₁₈Cl₂N₆ | 437.32 | In DMSO: 100 mg/mL (228.67 mM)[1] |
| CFT-2718 (PROTAC) | C₄₅H₄₇ClN₁₀O₃ | 811.39 | 10 mM in DMSO[4] |
| Permeability Classification (Typical Caco-2 Papp values) | |
| High | > 10 x 10⁻⁶ cm/s |
| Moderate | 1 - 10 x 10⁻⁶ cm/s |
| Low | < 1 x 10⁻⁶ cm/s |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in cells treated with a BRD4 PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)[16]
-
BRD4 PROTAC (e.g., CFT-2718)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional positive control)[17]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[16]
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).[16] Include a DMSO vehicle control. For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.[16]
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.[16]
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To confirm the binding of the BRD4 PROTAC to BRD4 within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for BRD4
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET
Methodology:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4 fusion plasmid and seed into a 96-well plate.[14]
-
Compound Treatment: Add the BRD4 PROTAC at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® Substrate.
-
BRET Measurement: Measure the luminescence and BRET signals using a plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing PROTAC concentration indicates competitive binding to BRD4.[12]
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Cellular Toxicity with PROTAC BRD4 Ligand-2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address unexpected cellular toxicity that may be encountered when using PROTACs constructed with PROTAC BRD4 ligand-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical component used to build Proteolysis Targeting Chimeras (PROTACs). It functions as the ligand that specifically binds to the Bromodomain and Extra-Terminal domain (BET) protein BRD4. In a PROTAC molecule, this ligand is connected via a linker to another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation between BRD4, the PROTAC, and the E3 ligase leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the catalytic removal of BRD4 from the cell.
Q2: I am observing significant cellular toxicity. What are the potential causes?
Unexpected cellular toxicity can stem from several factors:
-
On-Target Toxicity: The degradation of BRD4 itself can be toxic to certain cell lines, particularly those dependent on BRD4 for survival and proliferation. This is often the intended therapeutic effect.
-
Off-Target Protein Degradation: The PROTAC may be degrading other proteins besides BRD4. This can occur if the BRD4 ligand has some affinity for other bromodomain-containing proteins or if the ternary complex forms with unintended protein targets.
-
Ligand-Specific Effects: The this compound or the E3 ligase ligand component of the PROTAC may have pharmacological activities of their own, independent of protein degradation, that cause toxicity.
-
"Hook Effect" Related Toxicity: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can sometimes lead to off-target effects or toxicity without efficient degradation of the intended target.[1][2]
Q3: How can I determine if the observed toxicity is on-target or off-target?
Distinguishing between on-target and off-target toxicity is crucial. Here are several key experiments:
-
Use an Inactive Control: Synthesize or obtain an inactive version of your PROTAC. This could be a molecule where the E3 ligase ligand is modified so it no longer binds to its E3 ligase. If the toxicity persists with the inactive control, it is likely an off-target effect independent of protein degradation.
-
Rescue Experiment: Attempt to rescue the toxic phenotype by re-expressing a version of BRD4 that is resistant to degradation by your PROTAC. If the cells regain viability, the toxicity is likely on-target.
-
Ligand-Only Controls: Test the this compound and the E3 ligase ligand as individual molecules in your cellular assays. This will help determine if either component has inherent toxicity.[3]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 should prevent PROTAC-mediated degradation. If the toxicity is alleviated, it suggests the phenotype is dependent on the degradation of a protein, which could be BRD4 or an off-target.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at or Below Effective Degradation Concentrations
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Confirm BRD4 Degradation: Correlate the onset of cytotoxicity with the extent of BRD4 degradation using Western blotting. 2. Cell Line Profiling: Test the PROTAC in cell lines with varying levels of dependence on BRD4. 3. Apoptosis/Cell Cycle Assays: Investigate the mechanism of cell death (e.g., apoptosis, cell cycle arrest) to confirm it aligns with the known functions of BRD4. |
| Off-Target Toxicity | 1. Perform Proteomics: Use unbiased mass spectrometry-based proteomics to identify other proteins that are degraded upon PROTAC treatment.[4] 2. Run Control Experiments: Use an inactive PROTAC control and ligand-only controls as described in the FAQs. 3. Selectivity Profiling: If off-target degradation is confirmed, consider redesigning the PROTAC with a more selective BRD4 ligand or a different E3 ligase ligand. |
| Compound Solubility Issues | 1. Check Solubility: Ensure the PROTAC is fully dissolved at the tested concentrations. Compound precipitation can cause non-specific toxicity. 2. Use Lower DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent and as low as possible across all experiments. |
Issue 2: Poor Correlation Between BRD4 Degradation and Cellular Phenotype
| Possible Cause | Troubleshooting Steps |
| "Hook Effect" | 1. Perform a Full Dose-Response Curve: Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for BRD4 degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][2] 2. Time-Course Experiment: The kinetics of degradation and the downstream phenotype may be different. Perform a time-course experiment to find the optimal treatment duration. |
| Rapid Protein Re-synthesis | 1. Washout Experiment: Remove the PROTAC from the cell culture medium and monitor the re-synthesis of BRD4 over time. This can help to understand the duration of the degradation effect. |
| PROTAC Instability | 1. Assess Compound Stability: The PROTAC may be unstable in your cell culture medium. Its stability can be checked over time using methods like LC-MS. |
Quantitative Data Summary
Data for the BRD4 degrader CFT-2718, which utilizes PROTAC BRD4 ligand-2, is presented below as an example. Researchers should generate similar data for their own specific PROTAC constructs.
Table 1: Degradation Performance of CFT-2718
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| SCLC Models (e.g., LX-36) | Not explicitly stated | >90% | 24 |
| Pancreatic Cancer Models (e.g., PNX-001) | Not explicitly stated | >90% | 24 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of protein degradation. Data is inferred from the publication evaluating CFT-2718.
Table 2: Selectivity Profile of CFT-2718
| Protein | Degradation Observed |
| BRD4 | Yes |
| BRD2 | Not explicitly stated |
| BRD3 | Not explicitly stated |
A comprehensive selectivity profile is ideally generated using proteome-wide analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC, inactive control, and ligand-only controls. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PROTAC at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the BRD4 signal to the loading control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular toxicity.
Caption: The mechanism of action for a BRD4-targeting PROTAC.
Caption: An experimental workflow for assessing PROTAC toxicity and selectivity.
References
Validation & Comparative
"PROTAC BRD4 ligand-2 hydrochloride" compared to BRD4 inhibitors
In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology. Two distinct approaches have gained prominence: catalytic degradation using Proteolysis Targeting Chimeras (PROTACs) and competitive inhibition with small molecules. This guide provides a detailed, data-supported comparison of these two mechanisms, using the well-characterized BRD4 PROTAC degrader ARV-825 and the archetypal BET inhibitor JQ1 as prime examples.
It is important to clarify that "PROTAC BRD4 ligand-2 hydrochloride" is a chemical moiety, a ligand that binds to the BRD4 protein.[1][2][3][4] This ligand is incorporated into a larger PROTAC molecule, such as ARV-825, to direct it to the BRD4 protein for degradation.[5] Therefore, the functional comparison is not with the ligand itself, but with the PROTAC degrader molecule as a whole versus a traditional inhibitor.
Mechanism of Action: Inhibition vs. Degradation
BRD4 Inhibitors (e.g., JQ1): These are small molecules that function as competitive inhibitors. They reversibly bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[6][7] This action prevents BRD4 from docking onto acetylated histones on the chromatin, thereby blocking the recruitment of transcriptional machinery and inhibiting the expression of key oncogenes like c-MYC.[6][8][9] However, the effect is transient; removal of the inhibitor allows BRD4 to re-engage with chromatin, potentially leading to incomplete suppression of target genes.[10]
BRD4 PROTAC Degraders (e.g., ARV-825): These are heterobifunctional molecules that operate through an entirely different, catalytic mechanism.[5] ARV-825 links a BET-binding molecule (a derivative of the inhibitor OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][10] This dual-pronged design allows the PROTAC to act as a molecular bridge, bringing BRD4 into close proximity with the E3 ligase.[11][12] This induced proximity results in the poly-ubiquitination of BRD4, marking it for destruction by the cell's natural protein disposal system, the 26S proteasome.[13][14] This process eliminates the target protein entirely, offering a more profound and sustained suppression compared to reversible inhibition.[10][15]
Diagram: Mechanisms of Action
Caption: A diagram illustrating the distinct mechanisms of action for BRD4 inhibitors versus PROTAC degraders.
Comparative Efficacy: A Data-Driven Overview
Experimental data consistently demonstrates the superior potency and sustained action of BRD4 degraders like ARV-825 compared to inhibitors like JQ1 across various cancer cell lines.
| Parameter | BRD4 Inhibitor (JQ1) | BRD4 Degrader (ARV-825) | Rationale |
| Mechanism | Reversible Inhibition | Catalytic Degradation | ARV-825 removes the target protein, while JQ1 only temporarily blocks its function.[7][10] |
| Potency (IC50) | Higher IC50 values | Lower IC50 values | Degraders often show greater potency in inhibiting cancer cell proliferation.[15][16] |
| Duration of Action | Transient, reversible | Sustained, long-lasting | JQ1's effects diminish upon compound washout, while degradation leads to a durable response.[10][17] |
| Effect on c-MYC | Downregulation | More profound and sustained downregulation | Degradation of BRD4 leads to a more complete shutdown of c-MYC protein expression.[10][18] |
| Selectivity | Pan-BET inhibitor (BRD2/3/4) | Pan-BET degrader (BRD2/3/4) | Both JQ1 and ARV-825 target the broader BET family.[5][7] |
| In Vivo Efficacy | Active | Often superior activity | Studies show ARV-825 can be more effective at inhibiting tumor growth in xenograft models.[15][19] |
Table 1: Cellular Proliferation (IC50 Values in nM) Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | JQ1 (IC50 nM) | ARV-825 (IC50 nM) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | >1000 | ~5 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | >1000 | ~5 |
| SK-N-BE(2) | Neuroblastoma | ~150 | ~1.5 |
| IMR-32 | Neuroblastoma | ~200 | ~2.0 |
| (Data compiled from multiple studies; direct comparison values may vary based on experimental conditions).[15][16][20] |
Diagram: Ternary Complex Formation
Caption: The pivotal formation of the BRD4-PROTAC-E3 ligase ternary complex, which precedes ubiquitination.
Experimental Protocols
Here are detailed methodologies for key experiments used to compare BRD4 degraders and inhibitors.
1. Western Blot for BRD4 Degradation
This assay directly measures the amount of BRD4 protein remaining in cells after treatment.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, MOLT-4) in 6-well plates to achieve 70-80% confluency.[13] Treat cells with varying concentrations of the BRD4 degrader (e.g., 0-500 nM ARV-825) or inhibitor (e.g., 0-1000 nM JQ1) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[14]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells and collect the lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution). Also probe for a loading control like GAPDH or β-actin.[13][18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] The decrease in the BRD4 band intensity relative to the loading control indicates protein degradation.
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (ARV-825 and JQ1) for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/ml) and incubate for 3-4 hours at 37°C.[23][24] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the comparative analysis of BRD4-targeting compounds.
Conclusion
The comparison between BRD4-targeting PROTACs and traditional inhibitors highlights a significant evolution in therapeutic strategies. While inhibitors like JQ1 effectively validated BRD4 as a therapeutic target, they are limited by reversible binding and often require sustained high concentrations.[10] PROTAC degraders such as ARV-825 offer a more powerful and durable approach by catalytically hijacking the cell's ubiquitin-proteasome system to eliminate the BRD4 protein entirely.[5][10] This leads to a more profound and sustained anti-cancer effect in numerous preclinical models.[15][16] For researchers, the choice between these compounds depends on the experimental goal: inhibitors remain valuable tools for studying the reversible effects of bromodomain blockade, while degraders are superior for investigating the consequences of sustained protein loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. BET inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
"PROTAC BRD4 ligand-2 hydrochloride" validation of on-target effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of BRD4-targeting PROTACs, with a focus on the PROTAC derived from "PROTAC BRD4 ligand-2 hydrochloride," identified as CFT-2718. We present a detailed analysis of its performance alongside other well-characterized BRD4 degraders, supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of target proteins rather than merely inhibiting their function. Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of oncogenes like c-MYC, is a prime target for this technology. This guide delves into the validation of on-target effects of the Cereblon (CRBN)-recruiting PROTAC, CFT-2718, and compares its performance with other prominent BRD4 degraders such as the VHL-recruiting MZ1 and the CRBN-recruiting dBET6 and ARV-825.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a profound and sustained downstream effect.
Figure 1: General mechanism of PROTAC-mediated BRD4 degradation.
Quantitative Data Summary: A Comparative Overview
The efficacy of a PROTAC is primarily assessed by its ability to induce target degradation, measured by the DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation), and its downstream biological effects, such as inhibition of cell proliferation (IC50).
BRD4 Degradation Profile
The following table summarizes the degradation potency of CFT-2718 and other well-characterized BRD4 PROTACs. Note that experimental conditions such as cell line and treatment duration can significantly influence these values.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CFT-2718 | CRBN | 293T | DC90 = 10 | >90% | [1] |
| MZ1 | VHL | HeLa | ~24 | >95% | [1] |
| dBET6 | CRBN | HEK293T | 6 | 97% | [2] |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | Not Reported | [3] |
Anti-proliferative Activity
The degradation of BRD4 leads to the suppression of key oncogenes, resulting in anti-proliferative effects in cancer cells.
| PROTAC | Cell Line | IC50 (nM) | Citation |
| CFT-2718 | H69 (SCLC) | <1 | [2] |
| CFT-2718 | H446 (SCLC) | <1 | [2] |
| CFT-2718 | SHP-77 (SCLC) | 12.5 | [2] |
| CFT-2718 | DMS-114 (SCLC) | 1.5 | [2] |
| ARV-825 | T-ALL cell lines | Lower than JQ1, dBET1 | [4] |
Selectivity Profile
A crucial aspect of PROTAC design is selectivity for the target protein over closely related family members. MZ1 is known for its preferential degradation of BRD4 over BRD2 and BRD3, which is attributed to the formation of a more stable ternary complex.[1] In contrast, dBET6 and ARV-825 are considered pan-BET degraders, efficiently degrading BRD2, BRD3, and BRD4.[2][4] While CFT-2718 is described as a selective BRD4 degrader, detailed quantitative data on its activity against BRD2 and BRD3 is not yet publicly available.[1]
Experimental Protocols and Workflow
Validating the on-target effects of a BRD4 PROTAC involves a series of well-defined experiments to confirm target degradation and downstream pathway modulation.
Figure 2: Experimental workflow for validating BRD4 PROTAC on-target effects.
Key Experimental Methodologies
1. Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in BRD4 protein levels and assess the impact on downstream proteins like c-MYC and apoptosis markers such as cleaved PARP.
-
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., SCLC cell lines H69, DMS-114) in multi-well plates and treat with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4, c-MYC, cleaved PARP, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software to determine DC50 and Dmax values.[2]
-
2. Cell Viability Assay
-
Objective: To measure the anti-proliferative effects of the BRD4 degrader.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for 72 hours.
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.[2]
-
Comparative Logic of BRD4 Degraders
The choice of a BRD4 degrader for research or therapeutic development depends on several factors, including the desired selectivity profile and the E3 ligase expressed in the target cells.
Figure 3: Logical comparison of key features of BRD4 PROTACs.
Conclusion
The validation of on-target effects confirms that CFT-2718, derived from "this compound," is a potent and effective degrader of BRD4. It demonstrates robust anti-proliferative activity in cancer cell lines, accompanied by the degradation of its direct target BRD4 and the suppression of the key downstream oncogene c-MYC, ultimately leading to the induction of apoptosis.
When compared to other well-established BRD4 degraders, CFT-2718 shows comparable potency in terms of its low nanomolar to sub-nanomolar anti-proliferative effects. While it is reported to be a selective BRD4 degrader, further studies are needed to fully characterize its degradation profile against other BET family members in direct comparison to highly selective degraders like MZ1. The choice between these powerful molecules will depend on the specific experimental context, including the desired selectivity and the E3 ligase machinery of the biological system under investigation. This guide provides a framework for making such informed decisions based on the currently available data.
References
PROTAC BRD4 Ligand-2 Hydrochloride: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC BRD4 ligand-2 hydrochloride, a key component of the BRD4-targeting PROTAC CFT-2718, with other prominent BRD4-targeting PROTACs. The focus is on the selectivity profile, offering insights supported by available experimental data and detailed methodologies for key validation experiments.
Introduction to PROTACs and BRD4
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds the target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic regulators involved in gene transcription. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. While small molecule inhibitors can block the function of these proteins, PROTACs offer the advantage of eliminating the protein altogether, potentially leading to a more profound and durable therapeutic effect. A key challenge in targeting BET proteins is achieving selectivity among the highly homologous family members: BRD2, BRD3, and BRD4.
This compound (in CFT-2718)
This compound is a building block for the potent and selective BRD4 degrader, CFT-2718.[1][2] CFT-2718 has been shown to rapidly and selectively degrade BRD4 in vitro and in vivo.[2][3][4]
Performance Data for CFT-2718
While detailed head-to-head selectivity data for CFT-2718 against BRD2 and BRD3 is not extensively published, the available information highlights its potent and selective degradation of BRD4.
| Compound | Target(s) | DC90 (293T cells) | Notes |
| CFT-2718 | BRD4 | 10 nM | Described as a rapid and selective BRD4 degrader.[2] Does not induce degradation of Ikaros, a common off-target of some CRBN-based PROTACs. |
Comparison with Alternative BRD4 PROTACs
To understand the importance of a detailed selectivity profile, it is useful to compare CFT-2718 with other well-characterized BRD4-targeting PROTACs, such as MZ1 and dBET1.
| Compound | Target(s) | DC50 (BRD4) | DC50 (BRD2) | DC50 (BRD3) | E3 Ligase Recruited | Selectivity Profile |
| CFT-2718 | BRD4 | Data not available | Data not available | Data not available | Cereblon (CRBN) | Selective for BRD4, but quantitative comparison with BRD2/3 is not publicly detailed. |
| MZ1 | BRD4, BRD2, BRD3 | ~25 nM (HeLa cells) | ~10-fold higher than BRD4 | ~10-fold higher than BRD4 | von Hippel-Lindau (VHL) | Preferentially degrades BRD4 over BRD2 and BRD3.[5][6][7] |
| dBET1 | BRD4, BRD2, BRD3 | ~430 nM (SUM149 cells) | Similar to BRD4 | Similar to BRD4 | Cereblon (CRBN) | Considered a pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4.[8][9][10] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a BRD4-targeting PROTAC induces the degradation of the BRD4 protein.
Caption: General mechanism of PROTAC-mediated BRD4 degradation.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a BRD4-targeting PROTAC.
Caption: A typical experimental workflow for PROTAC selectivity profiling.
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of target proteins.
Objective: To determine the dose-dependent degradation of BRD4, BRD2, and BRD3 upon treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 293T, HeLa, or a relevant cancer cell line) at an appropriate density. After 24 hours, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to measure the binding affinity of the PROTAC to the individual bromodomains of the BET family proteins.
Objective: To determine the dissociation constant (Kd) of the PROTAC for BRD4, BRD2, and BRD3 bromodomains.
Methodology:
-
Reagents: Recombinant bromodomain proteins (BRD2, BRD3, BRD4), a fluorescently labeled tracer that binds to the bromodomains, and the PROTAC compound.
-
Assay Setup: In a microplate, add the recombinant bromodomain protein, the fluorescent tracer, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader. The signal will decrease as the PROTAC competes with the tracer for binding to the bromodomain.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration and fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Kd value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Objective: To confirm that the PROTAC binds to BRD4 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble BRD4 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion
This compound is a crucial component of the potent BRD4 degrader CFT-2718. While CFT-2718 is reported to be a selective BRD4 degrader, a detailed public dataset comparing its activity against BRD2 and BRD3 is needed for a complete selectivity profile. For researchers investigating the specific roles of BRD4, understanding the selectivity of the chosen PROTAC is paramount. The use of well-characterized, selective degraders like MZ1, or pan-BET degraders like dBET1, should be guided by the specific biological question. The experimental protocols outlined in this guide provide a robust framework for the in-house validation and characterization of BRD4-targeting PROTACs, enabling informed decisions in drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of BRD4-Targeting PROTACs
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a perpetual challenge. In the realm of epigenetic modifiers, while BET bromodomain inhibitors like JQ1 have shown promise, acquired resistance often limits their clinical efficacy. Proteolysis-targeting chimeras (PROTACs) offer a novel strategy to overcome this by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a comparative overview of the efficacy of "PROTAC BRD4 ligand-2 hydrochloride" (the targeting ligand for the PROTAC CFT-2718) and other prominent BRD4-targeting PROTACs—ARV-825, MZ1, and dBET6—with a focus on their performance in resistant cancer cell lines.
Overcoming Resistance: The PROTAC Advantage
Resistance to BET inhibitors can arise from various mechanisms, including mutations in the target protein or the activation of bypass signaling pathways. By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the degradation of the entire target protein, a mechanism that can often overcome resistance mechanisms that affect inhibitor binding. This guide delves into the available preclinical data to compare the effectiveness of these next-generation therapeutic agents.
Comparative Efficacy of BRD4-Targeting PROTACs in Cancer Cell Lines
The following tables summarize the in vitro efficacy of CFT-2718, ARV-825, MZ1, and dBET6 in various cancer cell lines, with a particular focus on models of resistance. It is important to note that the data presented is collated from different studies, and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Anti-proliferative and Degradation Activity of BRD4 PROTACs in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Cancer Type | Resistance Model | IC50 | DC50 | Dmax | Reference |
| CFT-2718 | H69 | Small-Cell Lung Cancer | N/A | < 1 nM | N/A | N/A | [1] |
| H446 | Small-Cell Lung Cancer | N/A | < 1 nM | N/A | N/A | [1] | |
| PNX-001 derived | Pancreatic Cancer | N/A | 6.3 nM | N/A | N/A | [1] | |
| PNX-017 derived | Pancreatic Cancer | N/A | 578 nM | N/A | N/A | [1] | |
| ARV-825 | MDA-MB-231 | Triple-Negative Breast Cancer | Parental | 18.5 nM | N/A | N/A | [2] |
| MDA-MB-231R | Triple-Negative Breast Cancer | JQ1-Resistant | 25.3 nM | N/A | N/A | [2] | |
| SKO-007(J3) | Multiple Myeloma | N/A | N/A | N/A | N/A | [3] | |
| ARP-1 | Multiple Myeloma | N/A | N/A | N/A | N/A | [3] | |
| MZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | Parental | 33.7 nM | N/A | N/A | [2] |
| MDA-MB-231R | Triple-Negative Breast Cancer | JQ1-Resistant | 42.1 nM | N/A | N/A | [2] | |
| MV4;11 | Acute Myeloid Leukemia | N/A | N/A | 2-20 nM | >90% | [4] | |
| HL60 | Acute Myeloid Leukemia | N/A | N/A | 2-20 nM | >90% | [4] | |
| dBET6 | HCT116 | Colon Cancer | N/A | 0.01-0.5 µM | N/A | N/A | [5] |
| MCF7 | Breast Cancer | N/A | 0.01-0.5 µM | N/A | N/A | [5] | |
| A375 | Melanoma | N/A | 0.01-0.5 µM | N/A | N/A | [5] | |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | N/A | N/A | 6 nM | 97% | [5][6] |
N/A: Not Available in the cited literature.
Signaling Pathways and Mechanisms of Action
BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, most notably MYC. By inducing the degradation of BRD4, these PROTACs effectively downregulate MYC expression, leading to cell cycle arrest and apoptosis. The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between the PROTAC, the BRD4 protein, and an E3 ubiquitin ligase (either Cereblon for CFT-2718, ARV-825, and dBET6, or VHL for MZ1), which leads to the ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: Mechanism of Action for BRD4-Targeting PROTACs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are generalized methodologies for key assays used to evaluate the efficacy of BRD4-targeting PROTACs.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the concentration of the PROTAC that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (typically 72 hours).
-
Reagent Addition: Add MTT reagent and incubate for 2-4 hours, followed by solubilization of formazan (B1609692) crystals, or add CellTiter-Glo® reagent and incubate for 10 minutes.
-
Data Acquisition: Measure absorbance at the appropriate wavelength for MTT or luminescence for CellTiter-Glo® using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for BRD4 Degradation
This assay is used to quantify the extent of BRD4 protein degradation (DC50 and Dmax).
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of the PROTAC for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the loading control and vehicle-treated samples. Calculate DC50 and Dmax values.
Caption: Generalized workflow for Western Blot analysis of BRD4 degradation.
Conclusion
The available data suggests that BRD4-targeting PROTACs, including CFT-2718, ARV-825, MZ1, and dBET6, are potent degraders of BRD4 and exhibit significant anti-proliferative activity in a range of cancer cell lines. Notably, PROTACs like ARV-825 and MZ1 have demonstrated the ability to maintain their efficacy in cell lines that have developed resistance to the BET inhibitor JQ1. This highlights the potential of PROTACs to overcome acquired resistance to traditional inhibitors.
While CFT-2718 shows promising low nanomolar efficacy in SCLC and pancreatic cancer models, further studies are required to directly compare its performance against other BRD4 PROTACs in resistant settings. Such head-to-head comparisons will be critical in determining the most effective strategies for targeting BRD4 in clinically challenging, drug-resistant cancers. The continued development and evaluation of these novel degraders hold significant promise for advancing the treatment of cancers that have become refractory to existing therapies.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PROTAC BRD4 Ligand-2 Hydrochloride-Derived Degrader, CFT-2718, Against Leading BRD4 PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of the BRD4-targeting PROTAC, CFT-2718, which is synthesized using PROTAC BRD4 ligand-2 hydrochloride, against established benchmark BRD4 degraders: dBET6, ARV-825, and MZ1. This analysis is supported by quantitative experimental data to inform research and drug development decisions.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery. They consist of a ligand that binds to the target protein (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in close proximity to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
The key distinction between the PROTACs discussed in this guide lies in the E3 ligase they recruit. CFT-2718, dBET6, and ARV-825 engage the Cereblon (CRBN) E3 ligase, while MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase.[1] The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for resistance.
References
Designing a Rescue Experiment for PROTAC BRD4 Ligand-2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing a rescue experiment for "PROTAC BRD4 ligand-2 hydrochloride," a precursor to the BRD4-targeting PROTAC (Proteolysis Targeting Chimera) degrader, CFT-2718. We will objectively compare the performance of CFT-2718 with alternative BRD4 degraders, MZ1 and dBET1, supported by experimental data. This guide includes detailed methodologies for key experiments and visualizations of relevant signaling pathways to facilitate a deeper understanding of the experimental design.
Introduction to PROTAC BRD4 Degraders
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
BRD4 (Bromodomain-containing protein 4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene expression. Its involvement in the transcription of key oncogenes, such as c-Myc, makes it an attractive target for cancer therapy.
This compound is a key chemical component used in the synthesis of the potent and selective BRD4 degrader, CFT-2718 . This guide will focus on the experimental design to validate the on-target effects of CFT-2718 through a rescue experiment, and compare its performance with other well-characterized BRD4 PROTACs.
Comparative Performance of BRD4 PROTACs
The selection of a suitable PROTAC for research or therapeutic development depends on its potency, selectivity, and degradation efficiency. Here, we compare CFT-2718 with two widely used BRD4 degraders: MZ1 (a VHL-recruiting PROTAC) and dBET1 (a CRBN-recruiting PROTAC).
| PROTAC | E3 Ligase Recruited | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CFT-2718 | CRBN | BRD4 | ~1 | >90 | HCT116 | [1] |
| MZ1 | VHL | BRD4 (preferential) | 13 | ~98 | HeLa | [2] |
| dBET1 | CRBN | Pan-BET (BRD2/3/4) | 4 | >95 | MV4;11 | [2] |
Table 1: Comparative Degradation Efficiency of BRD4 PROTACs. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of protein degradation achieved. Note that values can vary depending on the cell line and experimental conditions.
| PROTAC | IC50 (nM) | Cell Line | Reference |
| CFT-2718 | 0.8 | NCI-H69 (SCLC) | [3] |
| MZ1 | 29 | MV4;11 (AML) | [2] |
| dBET1 | 8 | MV4;11 (AML) | [2] |
Table 2: Comparative Anti-proliferative Activity of BRD4 PROTACs. IC50 represents the concentration required to inhibit cell proliferation by 50%. SCLC: Small Cell Lung Cancer; AML: Acute Myeloid Leukemia.
Rescue Experiment Design
A rescue experiment is crucial to demonstrate that the observed cellular phenotype upon treatment with a PROTAC is a direct consequence of the degradation of the target protein. The core principle is to introduce a version of the target protein that is resistant to PROTAC-mediated degradation and observe if it can reverse the phenotypic effects.
Experimental Workflow
The following diagram illustrates the workflow for a rescue experiment using a non-degradable BRD4 mutant.
Caption: Workflow for the PROTAC BRD4 rescue experiment.
Key Components and Considerations
-
Non-degradable BRD4 Mutant: The ideal rescue construct is a BRD4 mutant that retains its native function but is resistant to degradation by the specific PROTAC. Since CFT-2718 is a CRBN-recruiting PROTAC, mutations in the BRD4 degron recognized by the CRBN-PROTAC complex would be most effective. Identifying the precise degron might require empirical testing of several point mutations in regions predicted to be involved in the interaction with the PROTAC-E3 ligase complex. Alternatively, a dominant-negative mutant that lacks the domains necessary for PROTAC binding but retains its chromatin-binding and transcriptional activation functions could be used.[1]
-
Expression System: Transient overexpression is often sufficient for rescue experiments.[4] A mammalian expression vector with a strong promoter (e.g., CMV) is suitable for achieving adequate expression levels of the mutant BRD4.[4] It is important to titrate the amount of plasmid DNA to avoid artifacts from excessive overexpression.
-
Controls:
-
Empty Vector Control: To account for any effects of the transfection process itself.
-
Vehicle Control (e.g., DMSO): To establish the baseline phenotype.
-
Active PROTACs (CFT-2718, MZ1, dBET1): To induce the phenotype to be rescued.
-
Inactive Epimer/Control PROTAC: (If available) A stereoisomer of the PROTAC that does not bind the E3 ligase but retains target binding, to control for effects independent of degradation.
-
Experimental Protocols
Western Blotting for BRD4 Degradation and Downstream Effects
This protocol is to assess the degradation of BRD4 and the levels of its downstream target, c-Myc.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116 or MV4;11) in 6-well plates and allow them to attach overnight.
-
Transfection (for rescue experiment): Transiently transfect cells with the non-degradable BRD4 mutant expression vector or an empty vector control using a suitable transfection reagent.
-
PROTAC Treatment: 24 hours post-transfection, treat the cells with varying concentrations of CFT-2718, MZ1, dBET1, or vehicle (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection (for rescue experiment): After 24 hours, transfect the cells as described above.
-
PROTAC Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of the PROTACs or vehicle control.
-
Incubation: Incubate the cells for a period that allows for significant effects on proliferation (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Signaling Pathways
BRD4 regulates the transcription of numerous genes involved in cell proliferation and inflammation, primarily through its interaction with transcription factors like c-Myc and NF-κB.
BRD4 and c-Myc Signaling Pathway
BRD4 is a key positive regulator of MYC gene transcription. It binds to acetylated histones at the MYC promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) to promote transcriptional elongation. Degradation of BRD4 leads to a rapid downregulation of c-Myc, which in turn affects the expression of c-Myc target genes involved in cell cycle progression and metabolism.
Caption: BRD4 positively regulates c-Myc transcription.
BRD4 and NF-κB Signaling Pathway
BRD4 also plays a role in the inflammatory response by co-activating NF-κB-dependent gene transcription. Upon stimulation, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4. This interaction is crucial for the recruitment of transcriptional machinery and the expression of pro-inflammatory cytokines.
Caption: BRD4 co-activates NF-κB-mediated gene expression.
Conclusion
This guide provides a comprehensive framework for designing and executing a rescue experiment to validate the on-target activity of the BRD4 degrader CFT-2718, derived from "this compound." By comparing its performance with established BRD4 degraders and utilizing detailed experimental protocols and pathway diagrams, researchers can rigorously assess its mechanism of action and therapeutic potential. The successful execution of these experiments will provide critical data for the continued development of this and other targeted protein degraders.
References
- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.de [promega.de]
- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of PROTAC BRD4 Ligand-2 Hydrochloride
For researchers and scientists in the field of drug development, the proper handling and disposal of potent, biologically active molecules like PROTAC BRD4 ligand-2 hydrochloride are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not just a matter of compliance but a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring that laboratory operations are conducted with the highest safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
In case of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection if necessary.
-
For liquid spills, absorb the material with an inert substance such as sand or diatomite.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
Due to its biological activity, this compound and all associated waste must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated from other laboratory waste streams.[2]
-
Establish clearly marked, dedicated hazardous waste containers in the immediate vicinity of where the work is being performed.[2]
2. Preparing Waste for Disposal:
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[2] These items should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[2]
-
Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[2]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and an approximate concentration of the active compound.[2]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
3. Decontamination of Laboratory Equipment:
-
All non-disposable equipment and surfaces that have come into contact with the compound must be thoroughly decontaminated.[2]
-
A common procedure involves washing with an appropriate solvent (e.g., ethanol (B145695) or a surfactant-based cleaning solution) followed by a rinse with water. All wipes and rinsate from this process must be disposed of as hazardous waste.[2][3]
4. Final Disposal Logistics:
-
Storage: Store the sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[2]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2] The primary and required method of final disposal is through an approved and licensed waste disposal plant, typically via incineration.[1][4]
Waste Handling Summary
| Waste Type | Handling and Collection Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, experimental media, first rinse) Collect in a leak-proof, compatible container with a secure cap. Label with "Hazardous Waste" and the chemical name/concentration.[2] |
| Decontamination | Wash equipment with an appropriate solvent, followed by a water rinse. All cleaning materials (wipes, rinsate) must be disposed of as hazardous waste.[2][3] |
Disposal Workflow Diagram
Caption: This diagram outlines the key procedural steps for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of scientific materials. Always consult your institution's specific EHS guidelines, as local regulations may vary.[1]
References
Personal protective equipment for handling PROTAC BRD4 ligand-2 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC BRD4 ligand-2 hydrochloride. The content herein outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Compound Properties and Storage
This compound is a ligand for the target protein BRD4, intended for research use only.[1][2][3] It is not intended for medical applications.[1] The hydrochloride salt form generally offers enhanced water solubility and stability compared to its free base form.[4]
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈Cl₂N₆ | [1] |
| Molecular Weight | 437.32 g/mol | [1] |
| Appearance | Solid | [5] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | [1][6] |
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] Double gloving may be necessary for added protection.[8] | Prevents skin contact with the compound.[8][9] |
| Body Protection | A laboratory coat must be worn.[5][8] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid and preparing stock solutions.[5][10] | Minimizes inhalation of the compound, which may be harmful. |
Operational Plan: Handling and Disposal
Receiving and Storage: Upon receipt, equilibrate the vial to room temperature before opening to avoid moisture condensation.[5] Store the compound as recommended in the table above to maintain its integrity.[1][6]
Handling:
-
All handling of the solid compound should occur within a chemical fume hood to minimize exposure.[5][10]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition sources.[7]
-
Do not eat, drink, or smoke in the handling area.[10]
-
Wash hands thoroughly after handling the compound.[10]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[10] Wear the full personal protective equipment outlined above. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[10] For liquid spills, absorb with an inert material.[10] Collect all waste in a suitable, sealed container for disposal.[7]
Disposal: this compound should be treated as hazardous chemical waste.[10] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7][10] Do not allow the chemical to enter drains or the environment.[7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
This protocol is based on general procedures for similar compounds.[5]
-
Equilibrate the vial of solid this compound to room temperature.
-
In a chemical fume hood, weigh the desired amount of the solid compound.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, for 1 mg of the compound (MW: 437.32), add 228.67 µL of DMSO.[1]
-
Vortex or sonicate the solution until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
Workflow for Handling this compound
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. westlab.com.au [westlab.com.au]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
